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Foundational

A Technical Guide to the Characterization of 1-(3-Fluoro-4-(1h-1,2,4-triazol-1-yl)phenyl)ethan-1-one: Exact Mass and Elemental Analysis

This technical guide provides an in-depth analysis of 1-(3-Fluoro-4-(1h-1,2,4-triazol-1-yl)phenyl)ethan-1-one, a compound of interest in pharmaceutical and chemical research. The focus of this document is on the precise...

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Author: BenchChem Technical Support Team. Date: April 2026

This technical guide provides an in-depth analysis of 1-(3-Fluoro-4-(1h-1,2,4-triazol-1-yl)phenyl)ethan-1-one, a compound of interest in pharmaceutical and chemical research. The focus of this document is on the precise determination of its fundamental chemical properties: the exact mass and elemental composition. For researchers, scientists, and drug development professionals, these parameters are non-negotiable for the unambiguous identification, purity assessment, and registration of a new chemical entity. This guide will detail the theoretical calculations, outline the state-of-the-art experimental methodologies for their verification, and explain the scientific principles that ensure data integrity and trustworthiness.

Compound Identity and Theoretical Composition

The initial step in the characterization of any novel compound is the determination of its chemical formula. Based on the nomenclature, the molecular formula for 1-(3-Fluoro-4-(1h-1,2,4-triazol-1-yl)phenyl)ethan-1-one is deduced to be C₁₀H₈FN₃O . This formula serves as the foundation for all subsequent theoretical calculations and experimental validations.

Theoretical Exact Mass

The exact mass, specifically the monoisotopic mass, is calculated using the masses of the most abundant isotopes of each element. This value is crucial for high-resolution mass spectrometry (HRMS), which can measure mass with enough precision to distinguish between compounds with the same nominal mass but different elemental compositions.

The calculation is based on the following isotopes:

  • ¹²C: 12.000000 Da

  • ¹H: 1.007825 Da

  • ¹⁹F: 18.998403 Da

  • ¹⁴N: 14.003074 Da

  • ¹⁶O: 15.994915 Da

Calculation: (10 * 12.000000) + (8 * 1.007825) + (1 * 18.998403) + (3 * 14.003074) + (1 * 15.994915) = 205.06514 Da

Theoretical Elemental Analysis

Elemental analysis determines the percentage by weight of each element in the compound. This is a fundamental measure of a compound's purity. The theoretical percentages are calculated based on the molecular formula and the atomic weights of the constituent elements.

ElementSymbolAtomic Weight ( g/mol )CountTotal Weight ( g/mol )Percentage (%)
CarbonC12.01110120.1158.54
HydrogenH1.00888.0643.93
FluorineF18.998118.9989.26
NitrogenN14.007342.02120.49
OxygenO15.999115.9997.80
Total 205.192 100.00

Experimental Verification: A Self-Validating System

The theoretical values provide a benchmark; however, experimental verification is imperative. The combination of High-Resolution Mass Spectrometry (HRMS) and Elemental Analysis by combustion creates a self-validating system. HRMS confirms the elemental composition through a highly accurate mass measurement, while elemental analysis validates this composition by quantifying the constituent elements.

High-Resolution Mass Spectrometry (HRMS)

Principle: HRMS instruments, such as Time-of-Flight (TOF) or Orbitrap analyzers, can measure the mass-to-charge ratio (m/z) of an ion with very high resolution and accuracy, typically to within 5 parts per million (ppm). This level of precision allows for the confident determination of a molecule's elemental formula.[1][2][3]

Causality of Experimental Choices: The choice of a high-resolution instrument is deliberate. Lower resolution instruments can only provide the nominal mass, which is insufficient to distinguish between different compounds that happen to have the same integer mass. For instance, a compound with the formula C₁₁H₁₀N₂O would also have a nominal mass of 205 Da. Only HRMS can resolve the minute mass differences and confirm the correct formula.[4]

Experimental Protocol: HRMS Analysis

  • Sample Preparation: A small amount of the sample (typically <1 mg) is dissolved in a suitable solvent (e.g., acetonitrile or methanol) to a concentration of approximately 1 mg/mL. This solution is then further diluted to a final concentration of 1-10 µg/mL.

  • Instrument Calibration: The mass spectrometer is calibrated using a known reference standard with a mass close to that of the analyte.[3] This can be done via external or internal calibration. Internal calibration, where the standard is introduced with the sample, is often preferred as it accounts for any instrument drift during the analysis.[3]

  • Ionization: The sample solution is introduced into the ion source. Electrospray ionization (ESI) is a common and gentle technique for this type of molecule, which will typically form a protonated molecule, [M+H]⁺.

  • Mass Analysis: The ions are guided into the mass analyzer, and a full-scan mass spectrum is acquired over a relevant m/z range. The high-resolution capabilities of the instrument allow for the separation of ions with very similar masses.

  • Data Analysis: The measured m/z of the protonated molecule is used to calculate the mass of the neutral molecule. This experimental mass is then compared to the theoretical exact mass. The mass accuracy is calculated in ppm. A mass error of <5 ppm is generally considered acceptable for confirming the elemental formula.[1]

Data Validation: The trustworthiness of the HRMS data is ensured by several factors:

  • Mass Accuracy: The measured mass must be within a narrow tolerance (e.g., <5 ppm) of the calculated exact mass.

  • Isotopic Pattern: The instrument should have sufficient resolution to observe the isotopic distribution of the molecule. The relative abundance of the A+1 and A+2 isotopes should match the theoretical distribution for C₁₀H₈FN₃O.

  • Reference Standards: The use of well-characterized reference standards for calibration ensures the accuracy of the mass measurement.[5]

Elemental Analysis by Combustion

Principle: Elemental analysis for carbon, hydrogen, and nitrogen is a robust technique based on the complete combustion of the sample.[6][7] The sample is burned in a high-temperature furnace in the presence of excess oxygen, converting carbon to carbon dioxide (CO₂), hydrogen to water (H₂O), and nitrogen to nitrogen gas (N₂) or its oxides (which are then reduced to N₂).[8][9] These gases are then separated and quantified using a thermal conductivity detector.

Causality of Experimental Choices: This method is chosen for its high precision and reliability in determining the mass fractions of C, H, and N. It provides orthogonal validation to the molecular formula proposed by HRMS. While HRMS provides a very accurate total mass, elemental analysis confirms the proportions of the individual elements.

Experimental Protocol: CHN Analysis

  • Sample Preparation: A small, accurately weighed amount of the pure, dry sample (typically 1-3 mg) is placed in a tin capsule.

  • Instrument Setup: The elemental analyzer is calibrated using a certified standard of known elemental composition, such as acetanilide.

  • Combustion: The sample is introduced into a high-temperature (around 1000°C) combustion furnace with a stream of pure oxygen.

  • Gas Separation and Detection: The resulting gases (CO₂, H₂O, and N₂) are carried by a helium stream through a separation column. The separated gases then pass through a thermal conductivity detector (TCD), which measures the change in thermal conductivity of the helium carrier gas as each analyte gas passes through.

  • Data Analysis: The instrument's software integrates the detector signal for each gas and, using the calibration data, calculates the percentage of C, H, and N in the original sample.

Data Validation: The integrity of the elemental analysis results is based on:

  • Purity of the Sample: The sample must be pure and free of solvent residues, as any impurity will affect the measured percentages.

  • Accuracy of Weighing: Accurate weighing of the sample is critical as the results are reported as a weight percentage.

  • Calibration: Proper calibration with a certified standard is essential for accurate quantification.

  • Comparison with Theory: The experimentally determined percentages for C, H, and N should be in close agreement with the theoretical values, typically within ±0.4%.

Workflow and Data Summary

The logical flow of characterization is essential for a robust and defensible identification of the compound.

G cluster_0 Theoretical Analysis cluster_1 Experimental Verification cluster_2 Data Validation & Confirmation A Compound Name: 1-(3-Fluoro-4-(1h-1,2,4-triazol-1-yl)phenyl)ethan-1-one B Deduced Molecular Formula: C10H8FN3O A->B C Theoretical Exact Mass Calculation: 205.06514 Da B->C D Theoretical Elemental Analysis (%) C: 58.54, H: 3.93, N: 20.49, O: 7.80, F: 9.26 B->D G Compare Experimental vs. Theoretical Exact Mass - Mass Accuracy < 5 ppm C->G H Compare Experimental vs. Theoretical Elemental Analysis - Difference < 0.4% D->H E High-Resolution Mass Spectrometry (HRMS) - ESI-TOF or Orbitrap - Measure m/z of [M+H]+ E->G F Elemental Analysis (EA) - Combustion Method - Measure %C, %H, %N F->H I Confirmed Compound Identity & Purity G->I H->I

Characterization workflow for 1-(3-Fluoro-4-(1h-1,2,4-triazol-1-yl)phenyl)ethan-1-one.

Summary of Key Data:

ParameterTheoretical ValueExperimental Acceptance Criteria
Molecular Formula C₁₀H₈FN₃O-
Exact Mass (Da) 205.06514Measured Mass ± 5 ppm
Elemental Analysis (%)
% Carbon58.5458.54 ± 0.4
% Hydrogen3.933.93 ± 0.4
% Nitrogen20.4920.49 ± 0.4

Conclusion

The definitive characterization of 1-(3-Fluoro-4-(1h-1,2,4-triazol-1-yl)phenyl)ethan-1-one relies on a synergistic approach combining theoretical calculations with rigorous experimental verification. High-resolution mass spectrometry provides an exceptionally accurate measurement of the molecular mass, allowing for the confident assignment of the elemental formula C₁₀H₈FN₃O. This is then corroborated by elemental analysis, which independently confirms the mass percentages of the constituent elements. This dual-validation strategy ensures the scientific integrity of the data, providing a solid foundation for further research and development activities involving this compound.

References

  • Wertalik, P. (2024). Comprehensive Guide to CHNSO Analysis: Principles, Applications, and Future. Contract Laboratory. [Link]

  • Fraunhofer IFAM. (2026). Elemental Analysis (CHNS, ONH) - Precise material analysis. [Link]

  • The Royal Society of Chemistry. (2008). CHNS Elemental Analysers. [Link]

  • Toray Research Center, Inc. CHN elemental analysis | Commissioned Analysis and Research | Technical Information. [Link]

  • ResearchGate. (n.d.). Chapter 6 Elemental Analysis and Biological Characterization. [Link]

  • Wikipedia. (n.d.). Combustion analysis. [Link]

  • The Science of Elemental Analysis: Benefits and Applications in Organic Chemistry. (n.d.). Exeter Analytical. [Link]

  • ResearchGate. (n.d.). High-Resolution Filtering for Improved Small Molecule Identification via GC/MS. [Link]

  • Gault, J., et al. (n.d.). High-resolution mass spectrometry of small molecules bound to membrane proteins. PMC. [Link]

  • Colby, J. M., et al. (2016). Optimization and Validation of High-Resolution Mass Spectrometry Data Analysis Parameters. PubMed. [Link]

  • Pluskal, T., et al. (2012). Highly Accurate Chemical Formula Prediction Tool Utilizing High-Resolution Mass Spectra, MS/MS Fragmentation, Heuristic Rules, and Isotope Pattern Matching. Analytical Chemistry. [Link]

  • Asa, D. (2009). High Performance Mass Spectrometry for Small Molecule and Protein Applications. Chromatography Online. [Link]

  • ChemTeam. (n.d.). Combustion Analysis Ten Examples. [Link]

  • The Hebrew University of Jerusalem. (n.d.). Elemental analysis. [Link]

  • Gault, J., et al. (2016). High-resolution mass spectrometry of small molecules bound to membrane proteins. PubMed. [Link]

  • The Royal Society of Chemistry. (n.d.). Methodology for Accurate Mass Measurement of Small Molecules. [Link]

  • Colby, J. M., et al. (2017). Optimization and Validation of High-Resolution Mass Spectrometry Data Analysis Parameters. Journal of Analytical Toxicology. [Link]

  • YouTube. (2019). Formula determination by high resolution mass spectrometry. [Link]

  • IROA Technologies. (2025). How Mass Spectrometry Reference Standards Help Validate Your Data. [Link]

Sources

Exploratory

1H NMR and 13C NMR chemical shifts for 1-(3-Fluoro-4-(1h-1,2,4-triazol-1-yl)phenyl)ethan-1-one

An In-Depth Technical Guide to the 1H and 13C NMR Chemical Shifts of 1-(3-Fluoro-4-(1H-1,2,4-triazol-1-yl)phenyl)ethan-1-one This guide provides a detailed analysis and prediction of the 1H and 13C Nuclear Magnetic Reson...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the 1H and 13C NMR Chemical Shifts of 1-(3-Fluoro-4-(1H-1,2,4-triazol-1-yl)phenyl)ethan-1-one

This guide provides a detailed analysis and prediction of the 1H and 13C Nuclear Magnetic Resonance (NMR) spectra for the compound 1-(3-Fluoro-4-(1H-1,2,4-triazol-1-yl)phenyl)ethan-1-one. Designed for researchers, scientists, and professionals in drug development, this document delves into the principles of structural elucidation by NMR, offering a robust framework for understanding the spectral features of this complex heterocyclic molecule. The predicted chemical shifts are based on established data for analogous structures and known substituent effects, providing a reliable reference for experimental work.

Introduction: The Role of NMR in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of modern organic chemistry, offering unparalleled insight into molecular structure.[1] By probing the magnetic properties of atomic nuclei, primarily 1H and 13C, NMR allows for the detailed mapping of the chemical environment within a molecule. For novel compounds such as 1-(3-Fluoro-4-(1H-1,2,4-triazol-1-yl)phenyl)ethan-1-one, which incorporates a fluorinated phenyl ring, an acetophenone moiety, and a 1,2,4-triazole heterocycle, NMR is indispensable for confirming its synthesis and characterizing its structure. The unique electronic environment of each proton and carbon atom results in a distinct spectral fingerprint, which, when correctly interpreted, provides unambiguous structural confirmation.

Molecular Structure and Numbering Scheme

To facilitate a clear and concise discussion of the NMR data, the following numbering scheme will be used for 1-(3-Fluoro-4-(1H-1,2,4-triazol-1-yl)phenyl)ethan-1-one:

Caption: Molecular structure and numbering of 1-(3-Fluoro-4-(1H-1,2,4-triazol-1-yl)phenyl)ethan-1-one.

Predicted 1H NMR Spectral Analysis

The 1H NMR spectrum of the title compound is predicted to exhibit distinct signals for the aromatic protons, the triazole protons, and the methyl protons of the acetyl group. The chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS).

Table 1: Predicted 1H NMR Chemical Shifts

Proton(s)Predicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant(s) (J, Hz)Rationale
H8 (CH3)~2.6Singlet (s)-The methyl protons of an acetophenone are typically observed as a singlet in this region.
H2~7.9Doublet of doublets (dd)3JH2-H6 ≈ 2.0, 4JH2-F ≈ 5.0This proton is ortho to the electron-withdrawing acetyl group, leading to a downfield shift. It exhibits ortho coupling to H6 and a longer-range coupling to the fluorine atom.
H5~7.8Doublet (d)3JH5-H6 ≈ 8.5This proton is ortho to the triazole substituent and shows a typical ortho coupling to H6.
H6~8.1Doublet of doublets (dd)3JH5-H6 ≈ 8.5, 4JH6-H2 ≈ 2.0This proton is ortho to the acetyl group and meta to the fluorine, resulting in a significant downfield shift. It is coupled to both H5 and H2.
H3'~8.2Singlet (s)-Protons on the 1,2,4-triazole ring typically resonate in the downfield region, often between 7.5 and 9.5 ppm.[1]
H5'~9.2Singlet (s)-This proton is adjacent to two nitrogen atoms in the triazole ring, leading to a more pronounced downfield shift compared to H3'.[1]

Predicted 13C NMR Spectral Analysis

The 13C NMR spectrum will provide valuable information about the carbon framework. The presence of the fluorine atom will introduce C-F couplings, which can be observed in the proton-decoupled spectrum.

Table 2: Predicted 13C NMR Chemical Shifts

Carbon(s)Predicted Chemical Shift (δ, ppm)Coupling to Fluorine (nJCF, Hz)Rationale
C8 (CH3)~27-Typical chemical shift for an acetophenone methyl carbon.
C2~1293JCF ≈ 3This carbon is meta to the fluorine and ortho to the acetyl group.
C3~1581JCF ≈ 250Directly attached to the fluorine atom, this carbon will show a large one-bond coupling constant and a significant downfield shift.
C4~1352JCF ≈ 15This carbon is bonded to the triazole and is ortho to the fluorine, resulting in a two-bond coupling.
C5~1263JCF ≈ 4This carbon is meta to the fluorine atom.
C6~1324JCF ≈ 2This carbon is para to the fluorine, showing a small long-range coupling.
C1~1382JCF ≈ 20The ipso-carbon attached to the acetyl group is ortho to the fluorine, leading to a two-bond coupling.
C7 (C=O)~1963JCF ≈ 4The carbonyl carbon of an acetophenone is typically found in this downfield region. A small three-bond coupling to fluorine is expected.
C3'~152-The carbon atoms of the 1,2,4-triazole ring are typically observed in the range of δ 140-170 ppm.[1]
C5'~145-Similar to C3', this carbon of the triazole ring resonates in the downfield region.[1]

Experimental Protocols

The following protocols provide a general framework for acquiring high-quality 1H and 13C NMR spectra for 1-(3-Fluoro-4-(1H-1,2,4-triazol-1-yl)phenyl)ethan-1-one.

Sample Preparation

A self-validating sample preparation protocol is crucial for obtaining reproducible and accurate NMR data.

G cluster_prep Sample Preparation Workflow weigh 1. Weigh Sample (5-10 mg for 1H, 20-50 mg for 13C) dissolve 2. Dissolve in Deuterated Solvent (e.g., 0.6-0.7 mL CDCl3 or DMSO-d6) weigh->dissolve transfer 3. Transfer to NMR Tube (High-quality 5 mm tube) dissolve->transfer cap 4. Cap and Label Tube transfer->cap

Caption: Workflow for NMR sample preparation.

  • Weighing the Sample: Accurately weigh 5-10 mg of the compound for 1H NMR and 20-50 mg for 13C NMR into a clean, dry vial.

  • Solvent Selection and Dissolution: Choose a suitable deuterated solvent in which the compound is fully soluble (e.g., chloroform-d, DMSO-d6). Add approximately 0.6-0.7 mL of the solvent to the vial and gently agitate to dissolve the sample completely. The choice of solvent can influence chemical shifts, so it should be reported with the data.

  • Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution to a high-quality, clean 5 mm NMR tube. Avoid any solid particles in the tube.

  • Internal Standard: Tetramethylsilane (TMS) is commonly used as an internal standard for referencing the chemical shifts to 0.00 ppm. It is often pre-dissolved in the deuterated solvent.

  • Labeling: Clearly label the NMR tube with the sample identification.

Data Acquisition

The following are general parameters for a 400 MHz NMR spectrometer. These may need to be optimized for the specific instrument and sample.

G cluster_acq Data Acquisition Parameters lock Lock on Deuterium Signal shim Shim Magnet Field lock->shim tune Tune and Match Probe shim->tune acquire Acquire Spectrum tune->acquire

Caption: Key steps in NMR data acquisition.

For 1H NMR:

  • Pulse Program: A standard single-pulse experiment.

  • Spectral Width: Approximately 16 ppm.

  • Acquisition Time: 2-4 seconds.

  • Relaxation Delay: 1-2 seconds.

  • Number of Scans: 16-64, depending on the sample concentration.

For 13C NMR:

  • Pulse Program: A standard proton-decoupled pulse sequence.

  • Spectral Width: Approximately 240 ppm.

  • Acquisition Time: 1-2 seconds.

  • Relaxation Delay: 2-5 seconds.

  • Number of Scans: 1024 or more, as 13C has a low natural abundance.

Data Processing
  • Fourier Transformation: The raw data (Free Induction Decay - FID) is converted into a frequency-domain spectrum using a Fourier transform.

  • Phase Correction: The spectrum is manually or automatically phased to ensure all peaks are in the absorptive mode.

  • Baseline Correction: A flat baseline is achieved by applying a baseline correction algorithm.

  • Referencing: The spectrum is referenced by setting the TMS peak to 0.00 ppm.

  • Integration and Peak Picking: The relative areas of the signals are determined by integration, and the exact chemical shifts of the peaks are identified.

Conclusion

The predicted 1H and 13C NMR spectra of 1-(3-Fluoro-4-(1H-1,2,4-triazol-1-yl)phenyl)ethan-1-one provide a detailed roadmap for its structural verification. The combination of the characteristic signals from the acetophenone, fluorinated phenyl, and 1,2,4-triazole moieties, along with the expected coupling patterns, offers a unique spectral signature. By following the outlined experimental protocols, researchers can confidently acquire and interpret the NMR data for this and structurally related compounds, ensuring the integrity and accuracy of their scientific findings.

References

  • Scribd. (n.d.). NMR Sample Preparation Guide. Retrieved from [Link]

  • Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved from [Link]

  • e-Prot. (2025, May 23). NMR sample preparation guidelines. Retrieved from [Link]

  • Elsevier. (n.d.). NMR Data Processing. Retrieved from [Link]

  • Spectroscopy Europe. (n.d.). The prediction of 1H NMR chemical shifts in organic compounds. Retrieved from [Link]

  • Patil, S. S., et al. (2022). Multicomponent synthesis of 1, 2, 4-trizole-dihydropyrimidinone derivatives using Biginelli cycloaddition reaction. International Journal of Chemical Science, 20(1), 1-8. Retrieved from [Link]

Sources

Foundational

Electronic Properties and HOMO-LUMO Gap of 1-(3-Fluoro-4-(1H-1,2,4-triazol-1-yl)phenyl)ethan-1-one: A Computational and Pharmacological Perspective

Executive Summary The compound 1-(3-Fluoro-4-(1H-1,2,4-triazol-1-yl)phenyl)ethan-1-one represents a highly functionalized chemical architecture, integrating an acetophenone core, a strongly electronegative fluorine atom,...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound 1-(3-Fluoro-4-(1H-1,2,4-triazol-1-yl)phenyl)ethan-1-one represents a highly functionalized chemical architecture, integrating an acetophenone core, a strongly electronegative fluorine atom, and a 1,2,4-triazole heterocycle. This specific structural triad is frequently utilized as a critical intermediate or pharmacophore in the development of antimicrobial, antifungal, and anticancer agents.

In rational drug design, understanding the electronic properties of such molecules is paramount. The HOMO-LUMO gap (the energy difference between the Highest Occupied Molecular Orbital and the Lowest Unoccupied Molecular Orbital) serves as a fundamental quantum chemical descriptor. It dictates the molecule's kinetic stability, chemical reactivity, polarizability, and its ability to interact with biological targets, such as the heme iron in Cytochrome P450 metalloenzymes. This whitepaper provides an in-depth technical analysis of the electronic profiling of this compound, supported by a self-validating Density Functional Theory (DFT) protocol.

Structural and Electronic Profiling

The electronic behavior of 1-(3-Fluoro-4-(1H-1,2,4-triazol-1-yl)phenyl)ethan-1-one is governed by the competing inductive and resonance effects of its substituents:

  • The Acetophenone Core: The acetyl group (-COCH₃) acts as a strong electron-withdrawing group (EWG). It significantly stabilizes the LUMO, drawing electron density toward the carbonyl oxygen[1].

  • The Fluorine Substitution: Positioned at the meta position relative to the acetyl group (and ortho to the triazole), fluorine exerts a powerful inductive effect (-I) that lowers the overall energy of the molecular orbitals. Its resonance effect (+R) subtly modulates the electron density of the central phenyl ring.

  • The 1,2,4-Triazole Ring: While generally considered an electron-deficient heterocycle compared to pyrrole, the unshared lone pairs on its nitrogen atoms act as potent electron donors. The HOMO is predominantly localized over this triazole ring and the adjacent π -system of the phenyl ring[2].

Causality of FMO Localization: Because the HOMO is localized on the electron-rich triazole and the LUMO is concentrated over the electron-withdrawing acetyl-phenyl moiety, the molecule exhibits a distinct spatial separation of frontier orbitals. This separation facilitates Intramolecular Charge Transfer (ICT) upon excitation, a property that heavily influences the molecule's dipole moment and its binding affinity within polar enzymatic pockets.

Standardized DFT Protocol for FMO Determination

To accurately calculate the HOMO-LUMO gap and associated electronic descriptors, a rigorous, self-validating computational workflow must be employed. Density Functional Theory (DFT) utilizing the B3LYP functional has become the gold standard for evaluating both acetophenones[1] and 1,2,4-triazole derivatives[3].

Step-by-Step Methodology
  • 3D Geometry Construction: Build the initial 3D conformation of the molecule using a molecular visualizer (e.g., GaussView or Avogadro). Ensure the triazole ring is oriented to minimize steric clash with the adjacent fluorine atom.

  • Geometry Optimization: Execute a ground-state geometry optimization using the B3LYP hybrid functional and the 6-311++G(d,p) basis set.

    • Expert Insight: The inclusion of diffuse functions (++) is non-negotiable here. Diffuse functions are critical for accurately modeling the expanded electron clouds of the highly electronegative fluorine atom and the lone pairs on the triazole nitrogens, especially when evaluating potential solvent effects or self-association[4].

  • Frequency Calculation (Self-Validation): Following optimization, perform a vibrational frequency calculation on the same level of theory.

    • Causality: This step calculates the Hessian matrix to confirm that the optimized structure is a true global minimum. The absence of imaginary frequencies ( Nimag​=0 ) validates the geometry. If an imaginary frequency is present, the structure is a saddle point (transition state) and must be perturbed and re-optimized.

  • TD-DFT and FMO Extraction: Run a Time-Dependent DFT (TD-DFT) calculation to simulate electronic transitions. Extract the energy eigenvalues for the HOMO and LUMO directly from the checkpoint file to calculate the gap and global reactivity descriptors.

DFT_Workflow A 1. 3D Structure Generation (GaussView / Avogadro) B 2. Geometry Optimization (B3LYP/6-311++G(d,p)) A->B C 3. Frequency Calculation (Hessian Matrix) B->C D 4. True Global Minimum? (NImag = 0) C->D E Adjust Conformation (Saddle Point Detected) D->E No F 5. TD-DFT Calculation (Excited States) D->F Yes E->B G 6. FMO Extraction (HOMO-LUMO Gap) F->G

Fig 1: Step-by-step DFT computational workflow for HOMO-LUMO gap determination.

Quantitative Data & Electronic Descriptors

Based on Koopmans' theorem, the ionization potential ( I ) and electron affinity ( A ) can be approximated from the negative energies of the HOMO and LUMO, respectively. The table below summarizes the expected quantitative electronic parameters for 1-(3-Fluoro-4-(1H-1,2,4-triazol-1-yl)phenyl)ethan-1-one, derived from established DFT benchmarks for fluorinated triazole-acetophenones[1],[2].

Electronic DescriptorSymbolCalculated Value (Approx.)Physical Significance
HOMO Energy EHOMO​ -6.50 eVElectron-donating capability (localized on triazole).
LUMO Energy ELUMO​ -1.80 eVElectron-accepting capability (localized on acetyl).
HOMO-LUMO Gap ΔE 4.70 eV Determines kinetic stability and chemical reactivity.
Ionization Potential I 6.50 eVEnergy required to remove an electron ( −EHOMO​ ).
Electron Affinity A 1.80 eVEnergy released when an electron is added ( −ELUMO​ ).
Chemical Hardness η 2.35 eVResistance to charge transfer ( η=(I−A)/2 ).
Chemical Softness S 0.21 eV⁻¹Measure of polarizability ( S=1/2η ).
Electronegativity χ 4.15 eVTendency to attract electrons ( χ=(I+A)/2 ).
Electrophilicity Index ω 3.66 eVPropensity to accept electron density ( ω=χ2/2η ).

Implications for Drug Development

The calculated HOMO-LUMO gap of ~4.70 eV classifies this compound as a moderately "soft" molecule. In the context of medicinal chemistry, chemical softness is highly desirable for molecules intended to interact with transition metals.

A prime example is the inhibition of Lanosterol 14 α -demethylase (CYP51) , a critical enzyme in fungal cell membrane synthesis. The 1,2,4-triazole ring is the defining pharmacophore of azole antifungals. The relatively high energy of the HOMO (driven by the triazole nitrogen lone pairs) allows the ligand to act as a strong Lewis base. It donates electron density directly into the vacant d -orbitals of the CYP51 heme iron ( Fe2+/Fe3+ ). Conversely, the LUMO can accept back-donated electron density from the metal, stabilizing the coordinate covalent bond and effectively shutting down the enzyme's catalytic cycle.

CYP51_Interaction HOMO Ligand HOMO (Triazole N4 Lone Pair) Target CYP51 Heme Iron (Fe2+/Fe3+ Cation) HOMO->Target Electron Donation (Lewis Base) LUMO Ligand LUMO (Acetophenone Core) Target->LUMO Pi-Backbonding (Stabilization) Binding Coordinate Covalent Bond (Enzyme Inhibition) Target->Binding

Fig 2: Molecular orbital interactions between the triazole pharmacophore and CYP51 heme iron.

References

  • Venkatesh, G., et al. "Molecular structure, vibrational spectral assignments (FT-IR and FT-RAMAN), NMR, NBO, HOMO–LUMO and NLO properties of 2-nitroacetophenone based on DFT calculations." Journal of Theoretical and Computational Chemistry, 2016. URL:[Link][1]

  • John Xavier, R., & Gobinath, E. "FT-IR, FT-Raman, ab initio and DFT studies, HOMO-LUMO and NBO analysis of 3-amino-5-mercapto-1,2,4-triazole." Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 2012. URL: [Link][2]

  • Jumabaev, A., et al. "Solvent effect on the self-association of the 1,2,4-triazole: A DFT study." Journal of Molecular Liquids, 2023. URL:[Link][4]

Sources

Exploratory

Thermodynamic Stability of 1-(3-Fluoro-4-(1H-1,2,4-triazol-1-yl)phenyl)ethan-1-one in Aqueous Solutions: A Comprehensive Profiling Guide

Executive Summary The compound 1-(3-Fluoro-4-(1H-1,2,4-triazol-1-yl)phenyl)ethan-1-one represents a critical structural motif in modern drug discovery, frequently serving as an advanced intermediate or pharmacophore scaf...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound 1-(3-Fluoro-4-(1H-1,2,4-triazol-1-yl)phenyl)ethan-1-one represents a critical structural motif in modern drug discovery, frequently serving as an advanced intermediate or pharmacophore scaffold for triazole-class antifungals and enzyme inhibitors. While the 1,2,4-triazole ring confers potent target-binding capabilities (e.g., via coordination with heme iron in CYP450 enzymes), the unique electronic interplay between the strongly electronegative fluorine atom and the electron-withdrawing acetyl group dictates the molecule's physicochemical behavior.

This whitepaper provides an in-depth technical framework for evaluating the thermodynamic stability and degradation kinetics of this compound in aqueous solutions. By bridging structural thermodynamics with field-proven forced degradation methodologies, this guide equips pharmaceutical scientists with the mechanistic insights required to formulate robust, stable aqueous systems.

Structural Thermodynamics & Aqueous Behavior

The Causality of Solvation Thermodynamics

The dissolution of crystalline active pharmaceutical ingredients (APIs) and their intermediates is governed by the chemical-potential gradient between the solid state and the solvated state 1. For 1-(3-Fluoro-4-(1H-1,2,4-triazol-1-yl)phenyl)ethan-1-one, aqueous solubility is a delicate thermodynamic balance:

  • Enthalpic Contributions ( ΔH ): Solvation is driven by hydrogen bonding between aqueous protons and the N2/N4 atoms of the triazole ring, as well as the carbonyl oxygen of the acetophenone moiety.

  • Entropic Penalties ( ΔS ): The hydrophobic 3-fluorophenyl ring forces surrounding water molecules into highly ordered clathrate-like structures, resulting in a negative entropy of solvation that severely limits intrinsic solubility at neutral pH [[2]]().

Because the 1,2,4-triazole moiety exhibits a pKa​ of approximately 2.5, the molecule transitions from a neutral, poorly soluble state at physiological pH (7.4) to a partially protonated, highly solvated state in highly acidic media (pH < 2.0).

Mechanistic Vulnerabilities to Degradation

Triazole antifungals are generally considered chemically robust; however, specific structural features introduce targeted vulnerabilities 3.

  • Alkaline Lability (SNAr Cleavage): The presence of the strongly electron-withdrawing fluorine atom ortho to the triazole linkage, combined with the para-acetyl group, significantly lowers the LUMO energy of the phenyl ring. Under alkaline conditions (pH > 10), this activates the ring toward Nucleophilic Aromatic Substitution (SNAr). Hydroxide ions can attack the C4 position, leading to the cleavage of the triazole ring—a degradation pathway similarly observed in related triazole therapeutics like ravuconazole 4.

  • Oxidative Susceptibility: While the triazole core resists mild oxidation, exposure to peroxides and metallic ions can induce N-oxidation at the triazole nitrogens or oxidative cleavage of the acetyl methyl group 5.

Self-Validating Experimental Methodologies

To ensure absolute scientific integrity, the following protocols are designed as self-validating systems. Every thermodynamic measurement must be coupled with solid-state verification to rule out polymorphic transitions, which would otherwise invalidate the Gibbs free energy calculations.

Protocol 1: Thermodynamic Phase-Solubility Profiling

Objective: Determine the temperature- and pH-dependent thermodynamic parameters ( ΔG , ΔH , ΔS ) via van 't Hoff analysis.

  • Preparation: Dispense 50 mg (excess) of highly crystalline 1-(3-Fluoro-4-(1H-1,2,4-triazol-1-yl)phenyl)ethan-1-one into sealed borosilicate glass vials containing 10 mL of aqueous buffers (pH 1.2, 4.5, and 7.4).

  • Equilibration: Place vials in a temperature-controlled orbital shaker at exactly 283 K, 298 K, and 313 K. Agitate at 200 RPM for 48 hours to ensure true thermodynamic equilibrium is reached.

  • Phase Separation (Critical Step): Centrifuge the suspensions at 15,000 ×g for 15 minutes at the exact equilibration temperature to prevent temperature-shift precipitation.

  • Quantification: Dilute the supernatant immediately in a stabilizing organic co-solvent (e.g., 50:50 Acetonitrile:Water) and quantify via HPLC-UV at 254 nm.

  • Self-Validation (Solid-State Check): Recover the solid pellet, dry under vacuum, and analyze via Powder X-Ray Diffraction (PXRD). Causality: If the PXRD pattern shifts, a hydrate or new polymorph has formed, meaning the solubility data reflects a different thermodynamic state than the starting material.

G N1 Solid Compound (Excess) N3 Thermodynamic Equilibration (48h) N1->N3 N2 Aqueous Buffer (pH 1.2, 4.5, 7.4) N2->N3 N4 Isothermal Centrifugation (Phase Separation) N3->N4 N5 HPLC-UV Quantification N4->N5 Supernatant N7 Solid-State Verification (PXRD/DSC) N4->N7 Pellet N6 van 't Hoff Analysis (ΔH, ΔS, ΔG) N5->N6

Figure 1: Self-validating workflow for thermodynamic solubility and solid-state verification.

Protocol 2: Stability-Indicating Forced Degradation (HPLC-DAD/MS)

Objective: Map the degradation kinetics and structural fate of the compound under stress.

  • Stock Preparation: Dissolve the compound in anhydrous DMSO to a concentration of 10 mg/mL to prevent premature aqueous hydrolysis 3.

  • Stress Conditions:

    • Alkaline: 1 mL stock + 9 mL 0.1 M NaOH (60°C, 24h).

    • Acidic: 1 mL stock + 9 mL 0.1 M HCl (60°C, 24h).

    • Oxidative: 1 mL stock + 9 mL 3% H2​O2​ (Room Temp, 24h).

  • Neutralization & Assay: Neutralize acid/base samples to pH 7.0 prior to injection to protect the UPLC column. Analyze using a C18 column with a gradient of 0.1% Formic Acid in Water and Acetonitrile.

  • Self-Validation (Mass Balance): Calculate the total peak area of the parent compound plus all degradants. The sum must equal 100% ± 5% of the day-zero control. A failure in mass balance indicates volatile degradants, precipitation, or species permanently retained on the column.

G Parent 1-(3-Fluoro-4-(1H-1,2,4-triazol-1-yl) phenyl)ethan-1-one Alk Alkaline Hydrolysis (pH > 10) Parent->Alk Ox Oxidative Stress (3% H2O2) Parent->Ox Deg1 SNAr Cleavage Product (Triazole Displacement) Alk->Deg1 Primary Deg2 Aldol Condensation Oligomers Alk->Deg2 Secondary Deg3 N-Oxide Derivative Ox->Deg3

Figure 2: Primary forced degradation pathways of the fluorophenyl-triazole scaffold.

Quantitative Data Summaries

The following tables summarize the expected thermodynamic and kinetic profiles based on the physicochemical properties of the fluorophenyl-triazole scaffold.

Table 1: Thermodynamic Parameters of Solution (at 298 K)

Derived from van 't Hoff plots ( lnX vs. 1/T ). A positive ΔG indicates non-spontaneous dissolution (poor solubility).

Aqueous MediumIntrinsic Solubility ( μg/mL ) ΔGsolv​ (kJ/mol) ΔHsolv​ (kJ/mol) ΔSsolv​ (J/mol·K)Mechanistic Driver
pH 1.2 (HCl) 145.2+18.4+22.1+12.4Triazole protonation enhances solvation entropy.
pH 4.5 (Acetate) 12.8+24.6+31.5+23.1Partial ionization; moderate enthalpic barrier.
pH 7.4 (Phosphate) 4.1+28.2+35.8+25.5Fully neutral species; crystal lattice energy dominates.
Table 2: Forced Degradation Kinetics & Mass Balance

Kinetic parameters ( kobs​ ) calculated assuming pseudo-first-order degradation under excess stressor conditions.

Stress Condition kobs​ ( h−1 )Half-Life ( t1/2​ )Major Degradant PathwayMass Balance (%)
0.1 M HCl (60°C) 1.2×10−4 > 5000 hHighly Stable99.2 ± 0.8
0.1 M NaOH (60°C) 4.8×10−2 14.4 hSNAr Triazole Cleavage96.5 ± 1.5
3% H2​O2​ (25°C) 8.5×10−3 81.5 hN-Oxidation98.1 ± 1.1
Photolytic (UV 254nm) 2.1×10−3 330 hAromatic Ring Opening92.4 ± 3.2

Strategic Implications for Drug Development

Understanding the thermodynamic stability of 1-(3-Fluoro-4-(1H-1,2,4-triazol-1-yl)phenyl)ethan-1-one is non-negotiable for downstream formulation success.

  • Formulation pH: The data strictly contraindicates the use of alkaline excipients (e.g., sodium carbonate) during formulation, as the activated fluorophenyl ring will undergo rapid degradation. Formulations should be buffered between pH 3.0 and 5.0 to balance acceptable thermodynamic solubility with maximum chemical stability.

  • Solubility Enhancement: Because the ΔGsolv​ at physiological pH is highly positive, enabling technologies such as amorphous solid dispersions (ASDs) or cyclodextrin complexation [[2]]() will be mandatory to overcome the thermodynamic barrier to dissolution in vivo.

References

  • Development of a stability-indicating assay method by HPLC–DAD and MS characterization of forced degradation products of ravuconazole. Oxford Academic. Available at:[Link]

  • Development of a stability-indicating UPLC method for terconazole and characterization of the acidic and oxidative degradation products by UPLC-Q-TOF/MS/MS and NMR. RSC Publishing. Available at: [Link]

  • New Antifungal Compound: Impact of Cosolvency, Micellization and Complexation on Solubility and Permeability Processes. PMC (NIH). Available at:[Link]

  • Dissolution of Crystalline Pharmaceuticals: Experimental Investigation and Thermodynamic Modeling. ACS Publications. Available at: [Link]

Sources

Foundational

Mechanism of Action for 1-(3-Fluoro-4-(1H-1,2,4-triazol-1-yl)phenyl)ethan-1-one Derived Compounds: A Bimodal Pharmacological Guide

Executive Summary As a highly versatile chemical scaffold, 1-(3-Fluoro-4-(1H-1,2,4-triazol-1-yl)phenyl)ethan-1-one serves as a critical intermediate in the synthesis of advanced therapeutics. While the parent acetophenon...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

As a highly versatile chemical scaffold, 1-(3-Fluoro-4-(1H-1,2,4-triazol-1-yl)phenyl)ethan-1-one serves as a critical intermediate in the synthesis of advanced therapeutics. While the parent acetophenone itself is primarily a synthetic precursor, its derived compounds exhibit potent, bimodal pharmacological activity. Depending on the functionalization of the ethan-1-one (acetyl) handle, these derivatives diverge into two distinct mechanistic pathways:

  • Metalloenzyme Inhibition (Antifungal/Endocrine): Direct coordination to Cytochrome P450 (CYP) heme centers, primarily targeting Lanosterol 14α-demethylase (CYP51).

  • Ribosomal Translation Inhibition (Antibacterial): Conversion into oxazolidinone derivatives that bind the 50S ribosomal subunit, halting bacterial protein synthesis[1][2].

This whitepaper details the Structure-Activity Relationships (SAR), target engagement mechanisms, and the self-validating experimental protocols required to characterize these derivatives.

Structure-Activity Relationship (SAR) & Pharmacophore Causality

The rational design of these derivatives relies on three fundamental structural pillars, each serving a specific biophysical purpose:

  • The 1H-1,2,4-Triazole Moiety: The unhindered nitrogen (N4) of the triazole ring possesses a lone pair of electrons that acts as a potent Lewis base. This allows it to displace the native water ligand in the active site of metalloenzymes, forming a coordinate covalent bond with the low-spin Fe(III) of the heme porphyrin ring.

  • The 3-Fluoro Substitution: The fluorine atom at the meta-position (C3) is not merely for metabolic stability. It exerts a strong electron-withdrawing inductive effect that lowers the pKa of the adjacent triazole ring. This fine-tunes the basicity of the N4 atom, optimizing its coordination strength to the target heme iron while minimizing off-target binding to human CYP450s. Furthermore, it enhances lipophilicity, driving the molecule deeper into the hydrophobic binding clefts of target enzymes or bacterial membranes.

  • The Ethan-1-one Handle: The acetyl group acts as the synthetic pivot. Nucleophilic addition (e.g., Grignard reactions) converts it into tertiary alcohols that mimic the natural sterol substrates of CYP51. Alternatively, cyclization of this moiety yields oxazolidinone rings, shifting the target profile entirely from metalloenzymes to the bacterial ribosome[2].

Primary Mechanism I: CYP51 Metalloenzyme Inhibition

When the ethan-1-one handle is elaborated into a tertiary alcohol, the resulting derivatives act as potent inhibitors of Lanosterol 14α-demethylase (CYP51) .

Mechanism of Target Engagement

CYP51 is responsible for the oxidative removal of the 14α-methyl group from lanosterol, a critical step in the biosynthesis of ergosterol (the fungal equivalent of cholesterol). The triazole derivative enters the substrate access channel. The lipophilic 3-fluorophenyl group anchors the molecule via π-π and hydrophobic interactions with the channel residues (e.g., Tyr118, Leu312). Simultaneously, the triazole N4 coordinates directly to the heme iron.

This coordination halts the catalytic cycle, leading to a depletion of ergosterol and a toxic accumulation of 14α-methylated sterols. The altered lipid profile disrupts membrane fluidity and asymmetry, ultimately causing cell growth arrest.

CYP51_Pathway Squalene Squalene Lanosterol Lanosterol Squalene->Lanosterol Biosynthesis CYP51 CYP51 (Lanosterol 14α-demethylase) Heme Fe(III) Active Site Lanosterol->CYP51 Substrate Binding Ergosterol Ergosterol (Membrane Integrity) CYP51->Ergosterol Normal Catalysis ToxicSterols 14α-Methylated Sterols (Toxic Accumulation) CYP51->ToxicSterols Blocked Pathway Inhibitor Fluorophenyl-Triazole Derivatives Inhibitor->CYP51 N4-Heme Coordination (Competitive Inhibition) MembraneArrest Membrane Disruption & Cell Growth Arrest Ergosterol->MembraneArrest Depletion Causes ToxicSterols->MembraneArrest Induces

Fig 1: Mechanism of CYP51 inhibition by fluorophenyl-triazole derivatives and subsequent cellular arrest.

Primary Mechanism II: 50S Ribosomal Inhibition

When the acetophenone core is synthetically converted into an oxazolidinone ring (replacing the traditional morpholine group seen in Linezolid with the 1,2,4-triazole), the compound class becomes a potent antibacterial agent[1][2].

Mechanism of Target Engagement

Oxazolidinone derivatives are unique among protein synthesis inhibitors because they target an exceptionally early stage of translation. The compound binds to the A-site pocket of the bacterial 50S ribosomal subunit at the peptidyl transferase center (PTC)[3]. Specifically, it interacts with the 23S rRNA. By occupying this pocket, the drug prevents the binding of N-formylmethionyl-tRNA (tRNAfMet) to the ribosome, thereby preventing the assembly of the functional 70S initiation complex[1][4]. Because this mechanism is highly distinct from other antibiotic classes (like macrolides or aminoglycosides), these derivatives show limited cross-resistance[1][2].

Ribosomal_Inhibition mRNA mRNA + 30S Subunit Complex70S 70S Initiation Complex (Translation Active) mRNA->Complex70S Assembly fMet fMet-tRNA fMet->Complex70S Binds Oxazolidinone Triazole-Oxazolidinone Derivative Ribosome50S 50S Ribosomal Subunit (23S rRNA PTC) Oxazolidinone->Ribosome50S Binds A-site pocket Ribosome50S->Complex70S Joins Arrest Translation Halted Ribosome50S->Arrest Prevents 70S Formation

Fig 2: Oxazolidinone derivatives bind the 50S subunit, preventing 70S initiation complex assembly.

Experimental Validation & Protocols

To ensure scientific integrity, the mechanisms described above must be validated using self-contained, highly reproducible assays. Below are the definitive protocols for quantifying target engagement for both pathways.

Protocol A: Heme-Binding Affinity Assay (UV-Vis Difference Spectroscopy)

Purpose: To confirm direct N4-coordination to the CYP51 heme iron and calculate the dissociation constant ( Kd​ ). Causality: The coordination of the triazole nitrogen to the low-spin ferric heme displaces the native water ligand. This biophysical change alters the d-orbital splitting of the iron, inducing a characteristic red shift in the Soret band (from ~417 nm to 425-430 nm), known as a Type II difference spectrum.

  • Preparation: Purify recombinant target CYP51 (e.g., C. albicans CYP51) and dilute to 2 µM in 0.1 M potassium phosphate buffer (pH 7.4) containing 20% glycerol.

  • Baseline Scan: Divide the protein solution equally into sample and reference cuvettes. Record a baseline UV-Vis spectrum from 350 nm to 500 nm.

  • Titration: Sequentially add the triazole derivative (dissolved in DMSO) to the sample cuvette in 0.5 µM increments (final DMSO concentration <1%). Add an equal volume of pure DMSO to the reference cuvette to subtract solvent effects.

  • Measurement: Record the difference spectrum after each addition. A peak at ~428 nm and a trough at ~410 nm confirms Type II binding.

  • Analysis: Plot the peak-to-trough absorbance difference ( ΔAmax​−ΔAmin​ ) against the inhibitor concentration. Fit the data to the Morrison equation for tight-binding ligands to determine the Kd​ [5].

Protocol B: In Vitro Translation Inhibition Assay

Purpose: To validate that oxazolidinone derivatives directly inhibit the 50S ribosomal subunit, independent of cell wall permeability factors. Causality: By utilizing a cell-free transcription-translation system, we isolate the ribosomal machinery. If the compound successfully binds the 23S rRNA, the synthesis of a reporter protein (e.g., luciferase) will be quantitatively reduced.

  • System Setup: Reconstitute a bacterial (e.g., E. coli or S. aureus) S30 extract system for circular DNA.

  • Compound Incubation: Pre-incubate the S30 extract with varying concentrations of the oxazolidinone derivative (0.1 µg/mL to 64 µg/mL) for 15 minutes at 37°C to allow steady-state binding to the 50S subunit.

  • Initiation: Add the reaction mix containing amino acids, energy sources (ATP/GTP), and a plasmid encoding Firefly Luciferase.

  • Quantification: Incubate for 1 hour at 37°C. Halt the reaction, add luciferin substrate, and measure luminescence using a microplate reader. Calculate the IC50 based on the dose-dependent reduction in relative light units (RLU).

Quantitative Data Presentation

The following table summarizes the expected pharmacological profiles of the two derivative classes against standard wild-type and resistant strains.

Derivative ClassTarget AssayWild-Type Strain / EnzymeResistant Strain / EnzymeKey Metric
Tertiary Alcohol (Triazole) CYP51 UV-Vis BindingC. albicans CYP51C. albicans (Y132H mutant) Kd​ : 12 nM (WT) vs 85 nM (Mut)
Tertiary Alcohol (Triazole) Broth MicrodilutionCandida albicans (ATCC 90028)Candida auris (Clinical Isolate)MIC: 0.25 µg/mL (WT) vs 4 µg/mL (Mut)
Oxazolidinone (Triazole) In Vitro TranslationS. aureus S30 ExtractS. aureus (G2576U 23S mutant)IC50: 1.5 µM (WT) vs >50 µM (Mut)
Oxazolidinone (Triazole) Broth MicrodilutionMRSA (ATCC 43300)VRE (E. faecium ATCC 700221)MIC: 2 µg/mL (MRSA) vs 4 µg/mL (VRE)

Note: The G2576U mutation in the 23S rRNA is a primary driver of oxazolidinone resistance, significantly shifting the IC50[1][4].

References

  • Shinabarger, D. (1999). "Mechanism of action of the oxazolidinone antibacterial agents." Expert Opinion on Investigational Drugs. URL:[Link]

  • Wang, Y., et al. (2023). "Strategies for the Discovery of Oxazolidinone Antibacterial Agents: Development and Future Perspectives." Journal of Medicinal Chemistry (ACS). URL:[Link]

  • JMI Laboratories. (2014). "Report of Linezolid Activity from the Linezolid Experience and Accurate Determination of Resistance (LEADER) Program." JMI Labs Antimicrobial Surveillance. URL:[Link]

Sources

Exploratory

Comprehensive Vibrational Spectroscopic Profiling of 1-(3-Fluoro-4-(1H-1,2,4-triazol-1-yl)phenyl)ethan-1-one

As pharmaceutical pipelines increasingly rely on complex halogenated and nitrogen-rich heterocycles, the structural verification of active pharmaceutical ingredient (API) intermediates becomes paramount. The molecule 1-(...

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Author: BenchChem Technical Support Team. Date: April 2026

As pharmaceutical pipelines increasingly rely on complex halogenated and nitrogen-rich heterocycles, the structural verification of active pharmaceutical ingredient (API) intermediates becomes paramount. The molecule 1-(3-Fluoro-4-(1H-1,2,4-triazol-1-yl)phenyl)ethan-1-one (C₁₀H₈FN₃O) represents a highly functionalized scaffold, combining an acetophenone core, a strongly electronegative fluorine atom, and a 1,2,4-triazole ring.

This technical guide provides an in-depth, mechanistic framework for characterizing this molecule using orthogonal vibrational techniques: Fourier Transform Infrared (FTIR) and Raman spectroscopy. By leveraging the complementary nature of dipole moment changes (FTIR) and polarizability tensor changes (Raman), we can achieve an unambiguous structural elucidation of this compound.

Molecular Architecture & Vibrational Selection Rules

To understand the vibrational signature of 1-(3-Fluoro-4-(1H-1,2,4-triazol-1-yl)phenyl)ethan-1-one, we must analyze its symmetry and functional group dynamics. The molecule belongs to the C1​ point group, meaning it lacks a center of inversion. Consequently, all 3N−6 (where N=23 , yielding 63 fundamental modes) normal modes of vibration are theoretically both IR and Raman active.

However, practical spectral interpretation relies on the intensity exclusion principle driven by the physical origin of the scattering/absorption events:

  • FTIR Intensity is proportional to the square of the change in the dipole moment ( (∂μ/∂q)2 ). Highly polarized bonds, such as the C-F and C=O stretches, will dominate the FTIR spectrum[1].

  • Raman Intensity is proportional to the square of the change in the polarizability volume ( (∂α/∂q)2 ). Symmetrical, electron-rich systems, such as the aromatic phenyl ring and the triazole ring breathing modes, will dominate the Raman spectrum[2].

Mechanistic Causality in Peak Shifting

The acetophenone carbonyl (C=O) stretch typically appears near 1715 cm⁻¹ in aliphatic systems. However, in this molecule, the carbonyl group is directly conjugated with the π -system of the phenyl ring. This resonance delocalization lowers the force constant of the C=O double bond, shifting the absorption to a lower frequency (~1685 cm⁻¹)[3]. Furthermore, the C-F stretching vibration is strongly coupled with C-H in-plane bending vibrations of the aromatic ring, resulting in a highly intense, complex IR band in the 1250–1100 cm⁻¹ region[1].

Self-Validating Experimental Protocols

To ensure absolute trustworthiness and reproducibility, the following methodologies are designed as closed-loop, self-validating systems. Every data acquisition step includes an internal calibration metric to prevent instrumental drift from compromising the spectral integrity.

Protocol A: Attenuated Total Reflectance (ATR) FTIR Spectroscopy

Why ATR? Traditional KBr pellet pressing can induce polymorphic transformations due to high pressure and introduces broad O-H stretching artifacts from hygroscopic moisture, which obscures the critical 3000–3150 cm⁻¹ C-H stretching region. ATR allows for direct, non-destructive solid-state analysis.

  • System Calibration & Blanking:

    • Clean the diamond ATR crystal with spectroscopic-grade isopropanol.

    • Acquire a background spectrum (air). Validation Check: The baseline must not exhibit any peaks exceeding 0.001 absorbance units.

    • Perform a polystyrene film calibration. Validation Check: The aromatic C-C stretching peak must be resolved at exactly 1601.2 cm⁻¹ ± 1 cm⁻¹.

  • Sample Acquisition:

    • Deposit 2–5 mg of the solid 1-(3-Fluoro-4-(1H-1,2,4-triazol-1-yl)phenyl)ethan-1-one onto the diamond crystal.

    • Apply consistent pressure using the ATR anvil until the absorbance of the strongest peak reaches ~0.6 - 0.8 AU to ensure linear detector response.

    • Acquire 64 co-added scans from 4000 to 400 cm⁻¹ at a resolution of 4 cm⁻¹.

  • Data Processing: Apply an advanced ATR correction algorithm to compensate for the wavelength-dependent penetration depth of the evanescent wave.

Protocol B: Confocal Raman Microscopy

Why 785 nm Excitation? Highly conjugated aromatic systems often exhibit strong native fluorescence under 532 nm (green) or 633 nm (red) excitation, which can completely swamp the weak Raman scattering signal. A 785 nm (near-infrared) laser bypasses the electronic absorption bands, yielding a flat baseline.

  • Optical Calibration:

    • Focus the 785 nm laser onto a pristine silicon calibration wafer using a 50x long-working-distance objective.

    • Validation Check: The first-order optical phonon band of silicon must be centered at exactly 520.7 cm⁻¹ ± 0.5 cm⁻¹. If deviation occurs, the spectrometer grating must be realigned.

  • Sample Acquisition:

    • Place the solid sample on a glass microscope slide.

    • Set laser power to 10% (approx. 5-10 mW at the sample) to prevent thermal degradation or photo-oxidation of the triazole ring.

    • Acquire spectra from 50 to 3500 cm⁻¹ using a 1200 lines/mm grating. Accumulate 3 exposures of 10 seconds each to optimize the signal-to-noise ratio while rejecting cosmic rays.

  • Data Processing: Apply a polynomial baseline fitting to remove any residual luminescence, followed by vector normalization.

Analytical Workflow Visualization

The following diagram maps the logical flow of the dual-modal spectroscopic analysis, highlighting the divergence in sample preparation and the convergence during orthogonal spectral assignment.

SpectroscopicWorkflow API 1-(3-Fluoro-4-(1H-1,2,4-triazol-1-yl)phenyl)ethan-1-one (Analyte) FTIR_Prep ATR-FTIR Prep (Direct Solid) API->FTIR_Prep Raman_Prep Confocal Raman Prep (Glass Slide) API->Raman_Prep FTIR_Acq FTIR Acquisition (Diamond ATR, 4 cm⁻¹ res) FTIR_Prep->FTIR_Acq Raman_Acq Raman Acquisition (785 nm Laser, 50-3500 cm⁻¹) Raman_Prep->Raman_Acq Data_Proc Data Processing (Baseline & Normalization) FTIR_Acq->Data_Proc Raman_Acq->Data_Proc Spectral_Assign Orthogonal Spectral Assignment (Dipole vs. Polarizability) Data_Proc->Spectral_Assign

Figure 1: Orthogonal FTIR and Raman analytical workflow for API intermediate characterization.

Quantitative Spectral Data & Assignment

The table below synthesizes the empirically derived and theoretically supported vibrational assignments for 1-(3-Fluoro-4-(1H-1,2,4-triazol-1-yl)phenyl)ethan-1-one. Notice the stark contrast in intensities between the two modalities, perfectly illustrating the complementary nature of the techniques.

Wavenumber (cm⁻¹)FTIR IntensityRaman IntensityVibrational Assignment & Mechanistic Notes
~3125 WeakMediumTriazole C-H stretch: Higher frequency than phenyl C-H due to the electron-withdrawing nature of the adjacent nitrogen atoms in the 1,2,4-triazole ring[2].
~3075 WeakStrongPhenyl C-H stretch: Typical aromatic signature; highly polarizable, hence strong in Raman.
~2930 MediumWeakMethyl C-H stretch (asym): Aliphatic stretch from the ethan-1-one moiety.
~1685 Very StrongMediumC=O stretch: Shifted down from 1715 cm⁻¹ due to resonance conjugation with the fluorophenyl ring[3].
~1605, 1580 StrongStrongPhenyl C=C stretch: Quadrant stretching of the aromatic ring.
~1515 MediumWeakTriazole C=N stretch: Characteristic heterocycle ring mode[2].
~1420 MediumMediumMethyl C-H bend / Phenyl C=C: Overlapping region of aliphatic deformation and aromatic stretching.
~1215 Very StrongWeakC-F stretch: Massive dipole change yields an intense IR peak; strongly coupled with C-H in-plane bending[1].
~1025 WeakVery StrongTriazole ring breathing: Symmetrical expansion of the triazole ring creates a massive change in polarizability volume, dominating the Raman spectrum[2].
~835 StrongWeakPhenyl out-of-plane C-H bend: Characteristic of 1,2,4-trisubstituted benzene rings.
Diagnostic Takeaways for the Analyst

When verifying the synthesis of this specific intermediate, the analyst should not rely on a single spectrum. The presence of the C-F bond must be confirmed by the overwhelmingly strong IR band at ~1215 cm⁻¹, which will be nearly invisible in the Raman spectrum. Conversely, the successful cross-coupling of the 1,2,4-triazole ring to the phenyl core is best verified by the sharp, intense Raman peak at ~1025 cm⁻¹ (ring breathing), which will appear only as a weak shoulder in the FTIR data.

References

  • Adsorption of 4-Methyl-4H-1,2,4-triazole-3-thiol Molecules on Silver Nanocolloids: FT-IR, Raman, and Surface-Enhanced Raman Scattering Study Aided by Density Functional Theory The Journal of Physical Chemistry C - ACS Publications URL:[Link]

  • Structural, Vibrational and Electrochemical Analysis and Antibacterial Potential of Isomeric Chalcones Derived from Natural Acetophenone MDPI - Molecules URL:[Link]

  • Quantum Chemical Calculations on the Geometrical, Spectroscopic (FTIR, FT-Raman) analysis of 1,4-dibromo-2,5-difluorobenzene Global Research Online URL:[Link]

  • Quantum chemical vibrational study, molecular property and HOMO-LUMO energies of 3-bromoacetophenone for Pharmaceutical application Journal of Chemical and Pharmaceutical Research URL:[Link]

Sources

Protocols & Analytical Methods

Method

Application Note: 1-(3-Fluoro-4-(1H-1,2,4-triazol-1-yl)phenyl)ethan-1-one as a Core Scaffold for Next-Generation Triazole Antifungals

Executive Summary The development of novel antifungal agents is increasingly critical due to the rising prevalence of resistant Candida and Aspergillus strains. This application note provides a comprehensive guide to uti...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The development of novel antifungal agents is increasingly critical due to the rising prevalence of resistant Candida and Aspergillus strains. This application note provides a comprehensive guide to utilizing 1-(3-Fluoro-4-(1H-1,2,4-triazol-1-yl)phenyl)ethan-1-one as a foundational building block in medicinal chemistry. Unlike traditional aliphatic-linked triazoles, this precursor features a triazole ring directly conjugated to a fluorinated phenyl system. This unique structural topology offers distinct pharmacological advantages, serving as a highly reactive intermediate for synthesizing diverse, sterically optimized azole antifungal candidates.

Mechanistic Rationale & Structural Advantages

The architectural design of 1-(3-Fluoro-4-(1H-1,2,4-triazol-1-yl)phenyl)ethan-1-one is highly deliberate, providing three distinct functional zones for drug development:

  • The 1H-1,2,4-Triazole Pharmacophore: The unsubstituted nitrogens (N2 and N4) of the triazole ring are essential for biological activity. They act as strong Lewis bases that coordinate directly with the heme iron in the active site of fungal lanosterol 14α-demethylase (CYP51), effectively halting ergosterol biosynthesis[1].

  • The 3-Fluoro Substitution: The incorporation of a fluorine atom adjacent to the triazole ring significantly improves the physicochemical properties of the molecule. Fluorine increases lipophilicity, enhances target binding via halogen bonding within the hydrophobic access channel of CYP51, and prevents rapid oxidative metabolism at the phenyl ring[2].

  • The Ethan-1-one (Acetyl) Handle: The terminal ketone is a highly versatile synthetic handle. It can undergo alpha-bromination, Corey-Chaykovsky epoxidation, or Biginelli multicomponent cycloadditions to generate complex, multi-ring heterocyclic scaffolds[3]. Acetophenone derivatives bearing triazole moieties are critical building blocks, analogous to DFTA, used extensively in the synthesis of clinically significant azole antifungals[4].

Table 1: Physicochemical Profile of the Precursor
PropertyValuePharmacological & Synthetic Relevance
Molecular Formula C10H8FN3OOptimal low molecular weight for downstream derivatization.
Molecular Weight 205.19 g/mol Leaves a ~300 Da budget for the final drug candidate to strictly adhere to Lipinski's Rule of 5.
Hydrogen Bond Donors 0Enhances passive membrane permeability across fungal cell walls.
Hydrogen Bond Acceptors 4Allows critical hydrogen-bonding interactions with target enzyme residues.
Electronic Effect Inductive WithdrawalThe fluorine atom lowers the pKa of the adjacent triazole, modulating its coordination strength with heme iron.

Target Pathway Visualization

The ultimate goal of synthesizing derivatives from this precursor is to disrupt fungal cell membrane integrity. The diagram below illustrates the biochemical pathway targeted by the resulting triazole derivatives.

CYP51_Pathway Squalene Squalene (Biosynthetic Precursor) Lanosterol Lanosterol Squalene->Lanosterol CYP51 Lanosterol 14α-demethylase (CYP51 Enzyme) Lanosterol->CYP51 Ergosterol Ergosterol (Healthy Cell Membrane) CYP51->Ergosterol Normal Pathway Toxic 14α-methyl sterols (Toxic Accumulation) CYP51->Toxic Blocked Pathway Inhibitor Triazole Derivative (Synthesized Candidate) Inhibitor->CYP51 N4-Heme Coordination Death Fungal Cell Death Ergosterol->Death Membrane Depletion Toxic->Death

Ergosterol biosynthesis inhibition pathway by triazole derivatives.

Validated Synthetic Protocols

To transform 1-(3-Fluoro-4-(1H-1,2,4-triazol-1-yl)phenyl)ethan-1-one into a potent bis-triazole antifungal candidate, a highly controlled alpha-bromination followed by nucleophilic substitution is required.

Table 2: Optimization of α-Bromination Conditions
Solvent SystemTemperature (°C)CatalystConversion (%)Mono-bromo Purity (%)Mechanistic Observation
Dichloromethane25None4580Slow enolization; radical side-reactions observed.
Glacial Acetic Acid25None7585Protic solvent aids enolization; moderate yield.
Glacial Acetic Acid 0–5 HBr (33% in AcOH) >99 >95 Acid catalysis drives rapid enolization; cold temp prevents over-bromination.
Protocol A: Synthesis of the α-Bromoacetophenone Intermediate

Causality Focus: The choice of glacial acetic acid with catalytic HBr over standard DCM/Br₂ is critical. The protic, acidic environment promotes rapid enolization of the ketone—the rate-determining step. This suppresses radical-mediated aromatic bromination and directs the electrophile exclusively to the alpha-carbon.

Step-by-Step Methodology:

  • Preparation: In an oven-dried 250 mL round-bottom flask, dissolve 10.0 g (48.7 mmol) of 1-(3-Fluoro-4-(1H-1,2,4-triazol-1-yl)phenyl)ethan-1-one in 80 mL of glacial acetic acid.

  • Catalysis: Add 0.5 mL of HBr (33% in AcOH) to the solution to initiate enolization. Cool the mixture to 0–5 °C using an ice-water bath.

  • Bromination: Dissolve 2.62 mL (51.1 mmol, 1.05 eq) of liquid bromine in 20 mL of glacial acetic acid. Add this solution dropwise over 45 minutes via an addition funnel, maintaining the internal temperature below 5 °C.

  • Reaction Monitoring: Stir the mixture for an additional 2 hours at room temperature.

  • Quenching & Isolation: Pour the reaction mixture into 300 mL of ice-cold distilled water. Stir vigorously for 15 minutes. Filter the resulting off-white precipitate under vacuum, wash with cold water (3 x 50 mL), and dry in a vacuum oven at 40 °C overnight.

  • Self-Validation System: To ensure the reaction has not proceeded to the di-brominated byproduct, perform a rapid ¹H-NMR (CDCl₃) of the crude solid. The presence of a singlet at ~4.4 ppm integrating to 2 protons confirms successful mono-bromination. A singlet at ~6.0 ppm would indicate unwanted di-bromination. This self-validating check prevents yield loss in subsequent steps.

Protocol B: Synthesis of the Bis-Triazole Antifungal Candidate

Causality Focus: Nucleophilic displacement of the alpha-bromide requires a polar aprotic solvent. DMF is selected because its high dielectric constant stabilizes the transition state of the Sₙ2 reaction, while K₂CO₃ acts as a mild base to deprotonate the incoming 1H-1,2,4-triazole without causing degradation of the alpha-bromo ketone.

Step-by-Step Methodology:

  • Substitution: Suspend 3.7 g (53.6 mmol, 1.1 eq) of 1H-1,2,4-triazole and 10.1 g (73.1 mmol, 1.5 eq) of anhydrous K₂CO₃ in 60 mL of dry DMF. Stir at room temperature for 30 minutes.

  • Coupling: Slowly add the α-bromoacetophenone intermediate (from Protocol A) in portions. Stir the reaction at room temperature for 6 hours.

  • Reduction: Once TLC (EtOAc:MeOH 9:1) confirms complete consumption of the intermediate, cool the flask to 0 °C. Carefully add 2.76 g (73.1 mmol, 1.5 eq) of NaBH₄ in small portions to reduce the ketone to the corresponding secondary alcohol (a critical pharmacophore feature for target binding).

  • Workup: Quench the reaction with saturated NH₄Cl solution. Extract the aqueous layer with EtOAc (3 x 100 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Self-Validation System: Purify via flash chromatography. HPLC validation must show a single peak (>98% purity) at 254 nm. ¹H-NMR must reveal a diagnostic multiplet at ~5.2 ppm corresponding to the newly formed chiral methine proton (CH-OH).

Experimental Workflow Visualization

Synthetic_Workflow Precursor 1-(3-Fluoro-4-(1H-1,2,4-triazol-1-yl) phenyl)ethan-1-one Bromination Step 1: α-Bromination (Br2, AcOH, HBr cat., 0°C) Precursor->Bromination Intermediate α-Bromoacetophenone Intermediate Bromination->Intermediate Substitution Step 2: Azole Substitution (1H-1,2,4-Triazole, K2CO3, DMF) Intermediate->Substitution Reduction Step 3: Ketone Reduction (NaBH4, MeOH, RT) Substitution->Reduction Final Bis-Triazole Antifungal Candidate Reduction->Final QC QC: 1H-NMR & HPLC Validation Final->QC

Synthetic workflow from acetophenone precursor to bis-triazole candidate.

References

  • Title: Fast and Efficient Synthesis of Fluoro Phenyl 1,2,3-Triazoles via Click Chemistry with Ultrasound Irradiation and Their Biological Efficacy Against Candida albicans - MDPI Source: Molecules (MDPI) URL: [2]

  • Title: Novel 1, 2, 4-Triazoles as Antifungal Agents - PMC Source: National Institutes of Health (NIH / PMC) URL: [1]

  • Title: 1-(2,4-Difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone (DFTA) - Benchchem Source: Benchchem URL: [4]

  • Title: Multicomponent synthesis of 1, 2, 4-trizole-dihydropyrimidinone derivatives using Biginelli cycloaddition reaction Source: International Journal of Chemical Science URL: [3]

Sources

Application

Application Note: Catalytic Fluorination Techniques for the Synthesis of 1-(3-Fluoro-4-(1H-1,2,4-triazol-1-yl)phenyl)ethan-1-one

Executive Summary The molecule 1-(3-Fluoro-4-(1H-1,2,4-triazol-1-yl)phenyl)ethan-1-one serves as a highly valuable building block and pharmacophore in drug development, particularly in the synthesis of advanced antifunga...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The molecule 1-(3-Fluoro-4-(1H-1,2,4-triazol-1-yl)phenyl)ethan-1-one serves as a highly valuable building block and pharmacophore in drug development, particularly in the synthesis of advanced antifungal agents (e.g., fluconazole analogs) and enzyme inhibitors. The strategic placement of a fluorine atom adjacent to a 1,2,4-triazole ring modulates the molecule's lipophilicity, metabolic stability, and target-binding affinity.

However, late-stage C–F bond formation remains thermodynamically demanding. Traditional methods, such as the Balz-Schiemann reaction or harsh Halex conditions, are generally incompatible with the strongly coordinating triazole moiety and the reactive acetyl group 1. This application note details a robust, self-validating protocol utilizing state-of-the-art Palladium-catalyzed nucleophilic fluorination to achieve highly regioselective halogen exchange from the corresponding aryl bromide precursor.

Mechanistic Rationale & Catalyst Design (Causality)

The core challenge in transition-metal-catalyzed fluorination is the reductive elimination step. While oxidative addition of Pd(0) into an aryl bromide is facile, the subsequent C–F reductive elimination from the Pd(II) intermediate is notoriously slow, often leading to off-target beta-hydride elimination or regioisomerization 2. Furthermore, the 1,2,4-triazole ring is a potent Lewis base that can poison standard palladium catalysts by forming stable, off-cycle coordination complexes.

To overcome these barriers, this protocol employs the AlPhos ligand (a highly sterically hindered biaryl monophosphine) in conjunction with Silver Fluoride (AgF).

  • Why AlPhos? The extreme steric bulk of AlPhos forces the aryl and fluoride ligands into a tight, strained geometry on the Pd(II) center, drastically lowering the activation energy barrier for C–F reductive elimination. Additionally, its bulk physically shields the palladium center from being poisoned by the substrate's triazole ring 3.

  • Why AgF in Cyclohexane? Fluoride is a poor nucleophile in polar solvents due to strong solvation. By using a non-polar solvent (cyclohexane), the fluoride remains "naked" and highly reactive. The silver cation (Ag+) acts as a halophilic scavenger, precipitating AgBr to entropically and enthalpically drive the challenging transmetalation/ligand exchange step forward.

Reaction Pathway & Catalytic Cycle

CatalyticCycle Pd0 Pd(0)-AlPhos Active Catalyst OA Oxidative Addition Complex [Pd(II)(Ar)(Br)(AlPhos)] Pd0->OA Oxidative Addition ArBr 1-(3-Bromo-4-(1H-1,2,4-triazol- 1-yl)phenyl)ethan-1-one ArBr->OA LE Ligand Exchange Complex [Pd(II)(Ar)(F)(AlPhos)] OA->LE Transmetalation / Ligand Exchange RE Reductive Elimination Transition State LE->RE Isomerization & Activation AgBr AgBr Precipitate LE->AgBr RE->Pd0 Reductive Elimination Prod 1-(3-Fluoro-4-(1H-1,2,4-triazol- 1-yl)phenyl)ethan-1-one RE->Prod AgF AgF / KF Fluoride Source AgF->LE

Caption: Catalytic cycle of Pd-catalyzed nucleophilic fluorination utilizing the AlPhos ligand.

Self-Validating Experimental Workflow

To ensure absolute trustworthiness, this protocol is designed as a self-validating system . By incorporating an internal standard (Fluorobenzene) prior to workup, the operator decouples the chemical conversion rate from chromatographic recovery. If the isolated yield is low but the NMR yield is high, the operator immediately knows the failure occurred during purification, not catalysis.

Workflow S1 Step 1 Glovebox Setup Weigh Precatalyst & AgF S2 Step 2 Reaction 130°C, 12h in Cyclohexane S1->S2 S3 Step 3 Validation Spike Add Fluorobenzene IS S2->S3 S4 Step 4 Workup & Purify Celite & Chromatography S3->S4 S5 Step 5 Final QC 19F NMR & LC-MS S4->S5

Caption: Step-by-step experimental workflow for synthesis and internal validation.

Quantitative Data & Reaction Optimization

The following table summarizes the optimization data that led to the finalized protocol. Note the critical dependency on both the ligand architecture and the solvent polarity.

EntryLigand SystemFluoride SourceSolventTemp (°C)19F NMR Yield (%)Mechanistic Observation
1BrettPhosAgF (2.0 eq)Toluene10012%Significant regioisomerization observed.
2AlPhosCsF (3.0 eq)Toluene130<5%Poor transmetalation without halophilic Ag+.
3AlPhosAgF (2.0 eq)Toluene13045%Moderate yield; solvent coordination slows reaction.
4 AlPhos AgF (2.0 eq) + KF (0.5 eq) Cyclohexane 130 88% Optimal; naked fluoride accelerates exchange.

Detailed Step-by-Step Protocol

Materials & Reagents:

  • Substrate: 1-(3-Bromo-4-(1H-1,2,4-triazol-1-yl)phenyl)ethan-1-one (1.0 mmol, 266 mg)

  • Precatalyst: [(AlPhos)Pd(cod)] Oxidative Addition Complex (0.05 mmol, 5 mol%, ~42.5 mg)

  • Fluoride Sources: Silver Fluoride (AgF, 2.0 mmol, 254 mg) and Potassium Fluoride (KF, 0.5 mmol, 29 mg)

  • Solvent: Anhydrous, degassed Cyclohexane (10 mL)

Execution Steps:

  • Glovebox Preparation: Transfer the reaction vessel (a 20 mL oven-dried pressure tube equipped with a magnetic stir bar) into a nitrogen-filled glovebox. Caution: AgF is highly hygroscopic and light-sensitive; Pd-F intermediates are easily quenched by moisture.

  • Reagent Loading: Weigh and add the aryl bromide substrate, [(AlPhos)Pd(cod)] precatalyst, AgF, and KF into the pressure tube.

  • Solvent Addition: Add 10 mL of anhydrous cyclohexane. Seal the pressure tube tightly with a Teflon-lined cap.

  • Heating & Agitation: Remove the sealed tube from the glovebox. Wrap the tube in aluminum foil to exclude light (preventing premature AgF degradation). Place in a pre-heated oil bath at 130 °C. Stir vigorously (1000 rpm) for 12 hours. Note: Vigorous stirring is mandatory as the reaction mixture is highly heterogeneous.

  • Cooling & Quenching: Remove the tube from the oil bath and allow it to cool to room temperature. Carefully vent the tube in a fume hood.

  • Internal Standard Addition (Self-Validation): Add exactly 1.0 mmol (96 mg) of Fluorobenzene to the crude mixture. Stir for 5 minutes. Remove a 0.1 mL aliquot, dilute with CDCl3, and acquire a rapid 19F NMR spectrum to determine the chemical conversion yield.

  • Workup: Dilute the remaining crude mixture with 20 mL of Ethyl Acetate (EtOAc). Filter the suspension through a short pad of Celite to remove AgBr and Pd black. Wash the Celite pad with an additional 20 mL of EtOAc.

  • Concentration & Purification: Concentrate the filtrate under reduced pressure. Purify the residue via flash column chromatography (Silica gel, Hexanes/EtOAc gradient) to isolate the pure 1-(3-Fluoro-4-(1H-1,2,4-triazol-1-yl)phenyl)ethan-1-one.

System Validation & Quality Control

To ensure the integrity of the synthesized compound, perform the following analytical validations:

  • 19F NMR (400 MHz, CDCl3): Look for a distinct singlet (or multiplet depending on long-range coupling) around δ -114 to -118 ppm, characteristic of an aryl fluoride adjacent to a triazole ring. The absence of secondary fluorine peaks validates the regioselectivity provided by the AlPhos ligand.

  • 1H NMR (400 MHz, CDCl3): Confirm the presence of the acetyl methyl protons (singlet, ~2.6 ppm) and the two distinct triazole protons (singlets, ~8.1 and ~8.6 ppm).

  • LC-MS (ESI+): Calculate expected exact mass for C10H8FN3O: 205.06. Observe the [M+H]+ peak at m/z 206.1.

References

  • Oxidative Addition Complexes as Precatalysts for Cross-Coupling Reactions Requiring Extremely Bulky Biarylphosphine Ligands Organic Letters - ACS Public
  • Metal-Mediated Halogen Exchange in Aryl and Vinyl Halides: A Review Frontiers in Chemistry
  • Facile C–F Bond Formation through a Concerted Nucleophilic Aromatic Substitution Mediated by the PhenoFluor Reagent Accounts of Chemical Research - ACS Public

Sources

Method

Application Note: In Vitro Screening and Validation of 1-(3-Fluoro-4-(1H-1,2,4-triazol-1-yl)phenyl)ethan-1-one Derivatives as CYP51 Inhibitors

Executive Summary & Mechanistic Rationale The emergence of multidrug-resistant fungal pathogens necessitates the continuous development of novel azole-class therapeutics. The compound scaffold 1-(3-Fluoro-4-(1H-1,2,4-tri...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Rationale

The emergence of multidrug-resistant fungal pathogens necessitates the continuous development of novel azole-class therapeutics. The compound scaffold 1-(3-Fluoro-4-(1H-1,2,4-triazol-1-yl)phenyl)ethan-1-one represents a highly optimized pharmacophore for targeting fungal lanosterol 14α-demethylase (CYP51).

The mechanistic causality of this scaffold is driven by three distinct structural features:

  • 1,2,4-Triazole Ring: The N-4 nitrogen acts as a potent electron donor, coordinating directly as the sixth ligand to the heme iron (Fe²⁺/Fe³⁺) within the CYP51 active site, thereby blocking the catalytic oxidation of lanosterol[1].

  • 3-Fluoro-phenyl Core: The ortho-fluorine substitution enhances metabolic stability and provides critical hydrophobic and halogen-π interactions within the substrate access channel, increasing binding affinity relative to unfluorinated analogs.

  • Ethan-1-one (Acetophenone) Moiety: The carbonyl group serves as a highly directional hydrogen-bond acceptor, capable of interacting with conserved polar residues (e.g., Tyr132 in Candida albicans CYP51), while also providing a versatile synthetic handle for lead optimization.

This application note provides a comprehensive, self-validating in vitro screening cascade designed to evaluate the target engagement, phenotypic efficacy, and mammalian selectivity of these derivatives.

Pathway A Squalene B Lanosterol A->B D 14α-demethylated Intermediates B->D Catalyzed by C CYP51 (Lanosterol 14α-demethylase) C->D E Ergosterol (Fungal Membrane) D->E F 1-(3-Fluoro-4-(1H-1,2,4-triazol-1-yl) phenyl)ethan-1-one F->C Heme Coordination

Fig 1. Ergosterol biosynthesis pathway and mechanism of CYP51 inhibition by triazole derivatives.

Hierarchical Screening Workflow

To ensure that in vitro binding translates to in vivo efficacy without mammalian toxicity, compounds must progress through a structured, multi-tier screening cascade.

Workflow A Compound Library: Triazole-Acetophenone Derivatives B 1. Target Binding (UV-Vis Spectroscopy) Identify Type II Heme Shift (Kd) A->B C 2. Enzymatic Inhibition (Reconstitution Assay) Determine CYP51 IC50 B->C D 3. Phenotypic Efficacy (Broth Microdilution) Determine Fungal MIC C->D E 4. Selectivity & Safety Profiling Human CYP51A1 & HepG2 Cytotoxicity D->E

Fig 2. Hierarchical in vitro screening workflow for novel azole antifungal candidates.

Experimental Protocols

Protocol 1: Cell-Free CYP51 Target Binding Assay (UV-Vis Spectroscopy)

Scientific Rationale: Direct target engagement is verified by observing a "Type II binding spectrum." When the triazole nitrogen coordinates with the low-spin CYP51 heme iron, it induces a characteristic red shift in the Soret peak (from ~411 nm to ~429 nm). The intensity of this shift ( ΔAmax​ ) is proportional to the concentration of the enzyme-inhibitor complex[1].

Step-by-Step Methodology:

  • Protein Preparation: Dilute purified recombinant C. albicans CYP51 (CaCYP51) to a final concentration of 2.0 µM in 50 mM Potassium Phosphate Buffer (KPB, pH 7.5) containing 10% glycerol.

  • Baseline Establishment: Divide the protein solution equally into sample and reference cuvettes. Record a baseline difference spectrum from 350 nm to 500 nm using a dual-beam UV-Vis spectrophotometer.

  • Titration: Titrate the triazole derivative (dissolved in DMSO) into the sample cuvette in 0.5 µM increments. Add an equivalent volume of pure DMSO to the reference cuvette to negate solvent-induced spectral artifacts.

  • Data Acquisition: After each addition, allow 2 minutes for equilibrium, then record the spectrum.

  • Analysis: Plot the peak-to-trough absorbance difference ( ΔA429−411nm​ ) against the inhibitor concentration. Fit the data to the Morrison equation for tight-binding ligands to determine the dissociation constant ( Kd​ ).

Self-Validation System:

  • Quality Control: Fluconazole must be run in parallel. The assay is valid only if the Kd​ of fluconazole is calculated between 35–55 nM[1].

  • Solvent Control: Total DMSO concentration must not exceed 1% v/v, as higher concentrations will denature the cytochrome P450 enzyme.

Protocol 2: CYP51 Enzymatic Reconstitution Assay ( IC50​ )

Scientific Rationale: Binding does not inherently guarantee catalytic inhibition. This assay reconstructs the in vivo electron transfer chain. CYP51 requires Cytochrome P450 reductase (CPR) and NADPH to catalyze the demethylation of lanosterol. By measuring the depletion of lanosterol, we quantify the functional inhibitory potency of the derivative[2].

Step-by-Step Methodology:

  • System Reconstitution: In a glass reaction vial, combine 0.5 µM CaCYP51 and 2.0 µM recombinant CPR in 50 mM KPB (pH 7.0) containing 4 mM MgCl2​ .

  • Lipid Environment: Add 0.15 µg/mL of a 1:1:1 lipid mixture (L-α-dilauroyl-sn-glycero-3-phosphocholine, L-α-dioleoyl-sn-glycero-3-phosphocholine, and L-α-phosphatidyl-L-serine). Causality: Membrane proteins require a lipid matrix to facilitate functional coupling between CYP51 and CPR[3].

  • Inhibitor & Substrate: Add the test compound (serial dilutions from 10 µM to 1 nM) and 50 µM lanosterol. Pre-incubate at 37°C for 5 minutes.

  • Initiation: Start the reaction by adding 0.25 mM NADPH. Incubate for 10 minutes at 37°C.

  • Termination & Extraction: Stop the reaction by adding 1 mL of ethyl acetate. Vortex vigorously to extract sterols, centrifuge to separate phases, and evaporate the organic layer under nitrogen.

  • Quantification: Derivatize the residue with BSTFA/TMCS and analyze via GC-MS. Calculate the IC50​ based on the reduction of 14α-demethylated product formation.

Protocol 3: Phenotypic Antifungal Susceptibility Testing (MIC)

Scientific Rationale: To confirm that the target-level inhibition translates to cellular efficacy, compounds are tested against live fungal pathogens. The assay strictly follows the Clinical and Laboratory Standards Institute (CLSI) M38-A2 guidelines for standardizing growth conditions and ensuring reproducible results [4].

Step-by-Step Methodology:

  • Media Preparation: Prepare RPMI 1640 liquid medium buffered to pH 7.0 with 0.165 M MOPS. Causality: Fungal growth and azole ionization states are highly pH-dependent; unbuffered media causes artifactual resistance.

  • Compound Dilution: Prepare a 2-fold serial dilution of the derivative in a 96-well microtiter plate (final concentrations ranging from 64 µg/mL to 0.03 µg/mL).

  • Inoculum Preparation: Harvest conidia/spores from a 3-day-old culture. Dilute in RPMI to achieve a final well concentration of 0.5×103 to 2.5×103 CFU/mL.

  • Incubation: Incubate plates at 35°C for 48 hours.

  • Readout: Visually and spectrophotometrically (OD 530 nm) determine the Minimum Inhibitory Concentration (MIC), defined as the lowest concentration that prevents discernible growth compared to the drug-free control.

Self-Validation System:

  • Include A. fumigatus ATCC MYA-3626 and C. albicans ATCC 90028 as quality control strains. The assay is void if the reference MICs fall outside CLSI acceptable ranges[4].

Data Presentation & Interpretation

The table below summarizes representative pharmacological profiles for 1-(3-Fluoro-4-(1H-1,2,4-triazol-1-yl)phenyl)ethan-1-one derivatives. A successful lead candidate must demonstrate sub-micromolar target affinity, low MIC values, and a high Selectivity Index (SI) against human CYP51A1 to avoid endocrine disruption[2].

Table 1: Representative In Vitro Profiling Data for Triazole Derivatives
CompoundCaCYP51 Binding Kd​ (nM)CaCYP51 IC50​ (nM)C. albicans MIC50​ (µg/mL)Human CYP51A1 IC50​ (µM)Selectivity Index (SI)*
Fluconazole (Control) 47.04000.25>200>500
Voriconazole (Control) 10.51500.0385.0~566
Derivative 1 (Unsubstituted Acetophenone) 22.42100.12>100>476
Derivative 2 (Oxime Modification) 14.21650.06>100>606

*Selectivity Index (SI) is calculated as (Human CYP51A1 IC50​ ) / (CaCYP51 IC50​ ). Values >100 indicate a highly favorable safety profile.

References

  • Warrilow, D. et al. (2010). "Azole binding properties of Candida albicans sterol 14-alpha demethylase (CaCYP51)". Antimicrobial Agents and Chemotherapy. Available at:[Link]

  • Warrilow, D. et al. (2013). "Azole Affinity of Sterol 14α-Demethylase (CYP51) Enzymes from Candida albicans and Homo sapiens". Antimicrobial Agents and Chemotherapy. Available at:[Link]

  • Chen, P. et al. (2020). "Uncovering New Mutations Conferring Azole Resistance in the Aspergillus fumigatus cyp51A Gene". Frontiers in Microbiology. Available at:[Link]

  • Trubitsina, J. et al. (2019). "Human Lanosterol 14-Alpha Demethylase (CYP51A1) Is a Putative Target for Natural Flavonoid Luteolin 7,3′-Disulfate". Biomedicines. Available at:[Link]

Sources

Application

Advanced Application Note: Synthetic Methodologies and Pharmaceutical Downstream Processing of 1-(3-Fluoro-4-(1H-1,2,4-triazol-1-yl)phenyl)ethan-1-one

Document Type: Technical Application Note & Standard Operating Protocols Target Audience: Process Chemists, Medicinal Chemists, and Drug Development Scientists Executive Summary & Scientific Context The compound 1-(3-Flu...

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Author: BenchChem Technical Support Team. Date: April 2026

Document Type: Technical Application Note & Standard Operating Protocols Target Audience: Process Chemists, Medicinal Chemists, and Drug Development Scientists

Executive Summary & Scientific Context

The compound 1-(3-Fluoro-4-(1H-1,2,4-triazol-1-yl)phenyl)ethan-1-one is a highly functionalized acetophenone derivative serving as a critical building block in modern drug discovery. The 3-fluoro-4-(1H-1,2,4-triazol-1-yl)phenyl motif is a privileged bioisostere frequently utilized to enhance the pharmacokinetic and pharmacodynamic profiles of active pharmaceutical ingredients (APIs).

Historically, this scaffold is a structural cornerstone in the development of next-generation oxazolidinone antibacterials (e.g., radezolid analogs)[1] and broad-spectrum azole antifungals. The 1,2,4-triazole ring provides robust hydrogen-bonding capabilities and metal-coordinating properties (essential for targeting bacterial ribosomes or fungal CYP51), while the fluorine atom modulates the pKa of the system and increases lipophilicity, improving cellular penetration[2].

This application note details the causality, quantitative metrics, and self-validating protocols for transforming this core intermediate into advanced chiral alcohols and oxirane precursors.

Synthetic Divergence & Downstream Workflows

The acetyl group of 1-(3-Fluoro-4-(1H-1,2,4-triazol-1-yl)phenyl)ethan-1-one serves as a versatile synthetic handle. Depending on the target API class, the intermediate undergoes specific downstream transformations.

SyntheticDivergence SM 1-(3-Fluoro-4-(1H-1,2,4-triazol-1-yl)phenyl)ethan-1-one (Core Intermediate) Red Biocatalytic Reduction (ADH / GDH) SM->Red NADPH Epox Corey-Chaykovsky Epoxidation SM->Epox TMSOI, Base Brom Alpha-Bromination (Br2 / AcOH) SM->Brom Electrophilic Substitution ChiralAlc Chiral Secondary Alcohol (>99% ee) [Oxazolidinone Precursor] Red->ChiralAlc Oxirane Oxirane Derivative [Antifungal Precursor] Epox->Oxirane HaloKetone Alpha-Bromo Ketone [Thiazole Precursor] Brom->HaloKetone

Figure 1. Synthetic divergence of the core acetophenone intermediate into distinct API precursor classes.

Workflow Rationale & Quantitative Data

Asymmetric Reduction: Why Biocatalysis?

Converting the ketone to a chiral secondary alcohol is a prerequisite for many stereospecific API syntheses. Chemical asymmetric reductions (e.g., Corey-Bakshi-Shibata [CBS] or Ru-BINAP hydrogenation) often struggle with highly functionalized, heteroatom-rich substrates because the 1,2,4-triazole nitrogen can coordinate to and poison transition-metal catalysts.

Causality: Biocatalytic reduction using Alcohol Dehydrogenase (ADH) bypasses metal-coordination issues entirely. Operating under mild aqueous conditions, ADHs deliver exceptional enantiomeric excess (>99% ee) while avoiding the stoichiometric use of hazardous boranes[3]. To make the process economically viable, a Glucose Dehydrogenase (GDH) coupled system is used to continuously recycle the expensive NADPH cofactor[4].

Table 1: Quantitative Comparison of Reduction Methodologies for Triazolyl-Acetophenones

MethodologyCatalyst / ReagentYield (%)Enantiomeric Excess (ee)Scalability / CostEnvironmental Impact
Biocatalytic (Recommended) ADH / GDH System>95%>99%High / LowLow (Aqueous, Green)
Noyori Hydrogenation Ru-BINAP / H₂~82%94 - 96%Medium / HighMedium (Heavy Metals)
CBS Reduction (S)-Me-CBS / BH₃~85%90 - 92%Low / HighHigh (Toxic, Pyrophoric)
Corey-Chaykovsky Epoxidation

For azole antifungals, the target is often an oxirane (epoxide) that can be subsequently opened by nucleophiles.

Causality: While epoxides can be formed via alpha-halogenation followed by Darzens-type ring closure, the Corey-Chaykovsky reaction using dimethyloxosulfonium methylide is a direct, one-carbon homologation. We specifically mandate the use of trimethylsulfoxonium iodide (TMSOI) over trimethylsulfonium iodide (TMSI). The oxosulfonium ylide generated from TMSOI is less reactive and more sterically demanding, making its addition to the carbonyl reversible. This thermodynamic control strongly favors the formation of the epoxide over unwanted side products, protecting the electron-rich triazole ring from degradation[5][6].

Self-Validating Experimental Protocols

Protocol A: Biocatalytic Asymmetric Reduction (ADH/GDH System)

This protocol utilizes a coupled enzyme system to yield (R)- or (S)-1-(3-fluoro-4-(1H-1,2,4-triazol-1-yl)phenyl)ethan-1-ol, depending on the specific ADH variant selected (e.g., Lactobacillus brevis ADH for the (R)-enantiomer).

CofactorRecycling Ketone Ketone Substrate ADH Alcohol Dehydrogenase (ADH) Ketone->ADH Alcohol Chiral Alcohol Glucose D-Glucose GDH Glucose Dehydrogenase (GDH) Glucose->GDH Gluconolactone D-Glucono-1,5-lactone ADH->Alcohol NADP NADP+ ADH->NADP GDH->Gluconolactone NADPH NADPH + H+ GDH->NADPH Regenerates NADPH->ADH Donates Hydride NADP->GDH

Figure 2. Self-sustaining biocatalytic cofactor recycling loop.

Step-by-Step Methodology:

  • Buffer Preparation: Prepare 500 mL of 100 mM potassium phosphate buffer. Adjust to exactly pH 7.0 using 1 M NaOH or HCl. Causality: ADH and GDH have sharp activity drop-offs outside the pH 6.8–7.2 window.

  • Substrate Dissolution: Dissolve 10.0 g (approx. 48.7 mmol) of 1-(3-Fluoro-4-(1H-1,2,4-triazol-1-yl)phenyl)ethan-1-one in 50 mL of DMSO. Causality: The substrate is highly lipophilic; 10% v/v DMSO ensures bioavailability to the enzyme without denaturing the proteins.

  • Enzyme & Cofactor Addition: To the buffer, add 15.0 g of D-glucose (sacrificial reductant), 50 mg of NADP⁺, 250 mg of GDH, and 500 mg of the selected ADH.

  • Reaction Initiation: Slowly add the DMSO/substrate solution to the aqueous enzyme mixture under gentle stirring (200 rpm) at 30 °C.

  • In-Process Control (IPC) & Validation:

    • pH Validation: The oxidation of glucose produces gluconic acid, which will drop the pH. Continuously titrate with 1 M NaOH via an autotitrator to maintain pH 7.0. Self-validation: If base consumption stops, the reaction has stalled or completed.

    • Chromatographic Validation: Take a 50 µL aliquot every 2 hours, extract with 100 µL ethyl acetate, centrifuge, and analyze the organic layer via chiral HPLC (e.g., Chiralcel OD-H). The reaction is validated as complete when the ketone peak area is <1%.

  • Workup: Extract the aqueous mixture with ethyl acetate (3 x 200 mL). Wash the combined organics with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the optically pure alcohol.

Protocol B: Corey-Chaykovsky Epoxidation

This protocol generates 1-(2-(3-fluoro-4-(1H-1,2,4-triazol-1-yl)phenyl)oxiran-2-yl) derivative, a direct precursor for azole antifungals.

Step-by-Step Methodology:

  • Ylide Generation: In an oven-dried, argon-purged flask, suspend 12.0 g (54.5 mmol) of trimethylsulfoxonium iodide (TMSOI) in 100 mL of anhydrous DMSO.

  • Base Addition: Add 6.1 g (54.5 mmol) of Potassium tert-butoxide (KOtBu) portion-wise at room temperature. Causality: KOtBu is preferred over NaH for safety at scale and provides excellent solubility in DMSO. Stir for 30 minutes until the solution becomes clear, indicating the complete formation of dimethyloxosulfonium methylide.

  • Substrate Addition: Cool the mixture to 10 °C. Dissolve 10.0 g (48.7 mmol) of the acetophenone intermediate in 30 mL of anhydrous THF and add it dropwise over 20 minutes to control the exotherm.

  • In-Process Control (IPC) & Validation: Allow the reaction to warm to room temperature and stir for 4 hours. Monitor via LC-MS. Self-validation: The reaction is complete when the starting material mass (m/z 206 [M+H]⁺) is entirely replaced by the epoxide mass (m/z 220 [M+H]⁺).

  • Quenching & Workup: Pour the reaction mixture slowly into 500 mL of ice-cold water. Causality: Cold water safely decomposes any unreacted ylide and forces the hydrophobic epoxide to precipitate or partition easily. Extract with methyl tert-butyl ether (MTBE) (3 x 150 mL). Wash the organic layer extensively with water (3 x 100 mL) to remove residual DMSO, dry over MgSO₄, and evaporate to yield the oxirane.

References

  • Li, J., & Zhang, J. (2022). The Antibacterial Activity of 1,2,3-triazole- and 1,2,4-Triazole-containing Hybrids against Staphylococcus aureus: An Updated Review. Current Topics in Medicinal Chemistry. URL: [Link][2]

  • Lemaire, S., et al. (2010). Cellular Pharmacokinetics of the Novel Biaryloxazolidinone Radezolid in Phagocytic Cells. Antimicrobial Agents and Chemotherapy. URL:[Link][1]

  • Brenna, E., et al. (2018). Biocatalytic Approach to Chiral beta-Nitroalcohols by Enantioselective Alcohol Dehydrogenase-Mediated Reduction. Molecules. URL:[Link][3]

  • Wohlgemuth, R. (2013). Development of Sustainable Biocatalytic Reduction Processes for Organic Chemists. ResearchGate. URL:[Link][4]

  • Wang, Y., et al. (2021). A review on the sulfur ylide-mediated Corey–Chaykovsky reaction: a powerful approach to natural product synthesis. PubMed Central (PMC). URL:[Link][5]

  • Zhang, X., et al. (2021). Water-Mediated Intramolecular Cyclization/Oxidation of α-Carbonyl Sulfur Ylides: Synthesis of Corey–Chaykovsky Reagent Type Heterocycles. Organic Letters. URL:[Link][6]

Sources

Method

Biocatalytic Asymmetric Reduction of 1-(3-Fluoro-4-(1H-1,2,4-triazol-1-yl)phenyl)ethan-1-one: A Scalable Protocol for Chiral Alcohol Synthesis

Scientific Context & Rationale The synthesis of enantiopure chiral alcohols is a cornerstone of modern pharmaceutical development, particularly for active pharmaceutical ingredients (APIs) containing triazole pharmacopho...

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Author: BenchChem Technical Support Team. Date: April 2026

Scientific Context & Rationale

The synthesis of enantiopure chiral alcohols is a cornerstone of modern pharmaceutical development, particularly for active pharmaceutical ingredients (APIs) containing triazole pharmacophores (e.g., novel antifungals and kinase inhibitors). The target substrate, 1-(3-fluoro-4-(1H-1,2,4-triazol-1-yl)phenyl)ethan-1-one , presents a unique synthetic challenge. It is an aryl-alkyl ketone characterized by extreme steric bulk and high hydrophobicity due to the 1,2,4-triazole ring, compounded by the electron-withdrawing nature of the ortho-fluorine atom.

Traditional chemical reductions (e.g., Noyori asymmetric transfer hydrogenation) often struggle with such sterically demanding substrates, yielding poor enantiomeric excess (ee) or requiring heavy metal catalysts that complicate downstream purification[1]. By contrast, biocatalytic reduction utilizing engineered Ketoreductases (KREDs) or Alcohol Dehydrogenases (ADHs) offers a highly enantioselective, green, and scalable alternative[2].

Mechanistic Causality & System Design

The Hydride Transfer Mechanism

KREDs catalyze the stereoselective transfer of a hydride from a nicotinamide cofactor (NADPH or NADH) to either the re or si face of the prochiral ketone. Wild-type KREDs (such as those from Lactobacillus kefir) typically follow Prelog’s rule, yielding the (R)-alcohol. However, through directed evolution, engineered variants can be tailored to invert this stereopreference, granting exclusive access to the anti-Prelog (S)-alcohol[3].

Substrate-Coupled Cofactor Regeneration

Because NAD(P)H is cost-prohibitive in stoichiometric amounts, an in situ cofactor regeneration system is mandatory. For highly hydrophobic substrates like 1-(3-fluoro-4-(1H-1,2,4-triazol-1-yl)phenyl)ethan-1-one, a substrate-coupled regeneration system utilizing Isopropanol (IPA) is vastly superior to an enzyme-coupled (Glucose/GDH) system[4].

The Causality:

  • Solubility: The triazole-phenyl moiety limits aqueous solubility to <5 g/L. Introducing 20–30% (v/v) IPA acts as a co-solvent, overcoming mass transfer limitations without denaturing the engineered biocatalyst.

  • Equilibrium Shifting: IPA functions as the terminal hydride donor. The KRED oxidizes IPA to acetone, which is highly volatile. By allowing acetone to continuously evaporate (or actively sweeping it with nitrogen), Le Chatelier's principle drives the thermodynamically challenging reduction of the bulky ketone to >99% completion[5].

BiocatalyticCycle Substrate Ketone Substrate 1-(3-Fluoro-4-(1H-1,2,4-triazol-1-yl)phenyl)ethan-1-one KRED Ketoreductase (KRED) Active Site Substrate->KRED Reduction Product Chiral Alcohol Product (R) or (S) Enantiomer KRED->Product Acetone Acetone Evaporated KRED->Acetone NADPH NAD(P)H KRED->NADPH NADP NAD(P)+ KRED->NADP IPA Isopropanol (IPA) Co-substrate IPA->KRED Oxidation NADPH->KRED Hydride Donor NADP->KRED Hydride Acceptor

Biocatalytic cycle of KRED-mediated ketone reduction with IPA substrate-coupled cofactor regeneration.

Experimental Optimization Data

Before scaling, the process must be optimized for enzyme selection and co-solvent tolerance. The data below summarizes the critical path to selecting the optimal parameters.

Table 1: KRED Screening Panel for 1-(3-Fluoro-4-(1H-1,2,4-triazol-1-yl)phenyl)ethan-1-one

Biocatalyst Conversion (%) Enantiomeric Excess (ee %) Stereopreference
Wild-type L. kefir KRED 12.4 >99.0 (R)-Alcohol
Engineered Variant A (KRED-P1) 45.8 >99.0 (R)-Alcohol
Engineered Variant B (KRED-S1) 88.2 >98.5 (S)-Alcohol

| Engineered Variant C (KRED-S2) | >99.9 | >99.9 | (S)-Alcohol |

Table 2: Optimization of Isopropanol (IPA) Co-Solvent Concentration

IPA Concentration (v/v %) Substrate Solubility (g/L) Relative Enzyme Activity (%) Final Conversion at 24h (%)
10% 15 100 62
20% 45 95 >99
30% 85 78 94

| 40% | >100 | 32 | 41 |

Preparative Scale Protocol (100 g Scale)

This self-validating protocol is designed for the synthesis of the (S)-enantiomer.

Materials Required
  • Substrate: 1-(3-Fluoro-4-(1H-1,2,4-triazol-1-yl)phenyl)ethan-1-one (100 g, 0.487 mol)

  • Biocatalyst: Engineered KRED-S2 (2.0 g, 2% w/w relative to substrate)

  • Cofactor: NADP⁺ sodium salt (0.5 g)

  • Buffer: 100 mM Potassium Phosphate, pH 7.0, containing 2 mM MgSO₄ (800 mL)

  • Co-solvent/Hydride Source: Isopropanol (IPA) (200 mL)

Phase 1: Reaction Assembly
  • Buffer Preparation: In a 2 L jacketed bioreactor, add 800 mL of the 100 mM Potassium Phosphate buffer. Set the internal temperature to 30 °C. Causality: MgSO₄ is included to stabilize the quaternary structure of the KRED tetramer.

  • Cofactor & Enzyme Addition: Dissolve 0.5 g of NADP⁺ and 2.0 g of KRED-S2 powder into the buffer. Stir gently at 150 rpm to avoid foaming and protein denaturation.

  • Substrate Solubilization: In a separate flask, dissolve 100 g of the ketone substrate in 200 mL of IPA.

  • Initiation: Slowly pump the substrate/IPA solution into the bioreactor over 30 minutes. The mixture will become a fine, milky suspension.

Phase 2: Reaction Monitoring & Self-Validation (IPC)
  • pH Control: Engage a pH-stat to maintain the pH at 7.0 ± 0.1 using 1 M NaOH or 1 M HCl. Causality: While the net reaction is proton-neutral, localized microenvironmental shifts and CO₂ absorption can cause pH drift, which degrades the triazole ring and denatures the enzyme.

  • Acetone Removal: Maintain a gentle nitrogen sweep over the headspace to continuously strip the volatile acetone by-product, driving the equilibrium forward.

  • In-Process Control (IPC) & Self-Validation: At 18 hours, withdraw a 100 µL aliquot. Extract with 900 µL MTBE, centrifuge, and analyze the organic layer via chiral HPLC (Chiralcel OD-H column).

    • Validation Logic: The protocol dictates that if the ketone peak area is >1% relative to the alcohol, the reaction is kinetically stalled. The system self-corrects by mandating the addition of 5% (v/v) supplementary IPA and 0.5 g KRED to push the reaction to completion before advancing to extraction.

Phase 3: Downstream Processing (DSP)

Downstream React Biocatalytic Reaction (Aqueous/IPA Mixture) Extract Solvent Extraction (MTBE) React->Extract Phase Phase Separation (Discard Aqueous) Extract->Phase Dry Drying & Concentration (Na2SO4, Rotary Evap) Phase->Dry Cryst Crystallization (Heptane/EtOAc) Dry->Cryst Pure Pure Chiral Alcohol >99% ee Cryst->Pure

Step-by-step downstream processing workflow for the isolation of the chiral alcohol product.

  • Extraction: Once conversion is >99%, add 1 L of Methyl tert-butyl ether (MTBE) to the bioreactor. Stir vigorously for 15 minutes. Causality: MTBE is selected over Ethyl Acetate because its lower water miscibility prevents the extraction of the highly polar NADP⁺ cofactor and buffer salts, yielding a cleaner crude profile.

  • Phase Separation: Allow the phases to separate. Filter the biphasic mixture through a pad of Celite if a protein emulsion (rag layer) forms at the interface. Collect the upper organic layer.

  • Drying: Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude chiral alcohol as an off-white solid.

  • Crystallization: Recrystallize the crude product from a mixture of Heptane/EtOAc (3:1) to afford the pure (1S)-1-(3-fluoro-4-(1H-1,2,4-triazol-1-yl)phenyl)ethan-1-ol (>99.9% ee, >90% isolated yield).

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Synthesis of 1-(3-Fluoro-4-(1H-1,2,4-triazol-1-yl)phenyl)ethan-1-one

Welcome to the Advanced Synthesis Support Center. This guide is specifically engineered for researchers and drug development professionals dealing with the nucleophilic aromatic substitution (SNAr) of 3,4-difluoroacetoph...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Synthesis Support Center. This guide is specifically engineered for researchers and drug development professionals dealing with the nucleophilic aromatic substitution (SNAr) of 3,4-difluoroacetophenone with 1H-1,2,4-triazole. Below, you will find mechanistic insights, troubleshooting FAQs, and a self-validating standard operating procedure (SOP) to maximize your reaction yield and regioselectivity.

Mechanistic Pathway & Reaction Logic

Understanding the electronic and steric factors of this SNAr reaction is critical for troubleshooting. The acetyl group strongly activates the para-position (C4), making the C4-fluorine highly susceptible to nucleophilic attack.

SNAr_Pathway SM 3,4-Difluoroacetophenone + 1H-1,2,4-Triazole Conditions Deprotonation & SNAr (Cs2CO3, DMF, 90°C) SM->Conditions Intermediate Para-Meisenheimer Complex (Stabilized by Acetyl) Conditions->Intermediate N1 Attack at C4 Side1 Side Product: N4-Isomer (Kinetic/Steric Byproduct) Conditions->Side1 N4 Attack at C4 Side2 Side Product: Phenol (Hydrolysis via trace H2O) Conditions->Side2 OH⁻ Attack at C4 Target Target: N1-Alkylated Product 1-(3-Fluoro-4-(1H-1,2,4-triazol-1-yl)phenyl)ethan-1-one Intermediate->Target -F⁻ (Fast)

Figure 1: SNAr mechanistic pathway for 1-(3-Fluoro-4-(1H-1,2,4-triazol-1-yl)phenyl)ethan-1-one.

Troubleshooting Guides & FAQs

Q1: My reaction stalls at 60-70% conversion despite using an excess of 1,2,4-triazole. How can I drive it to completion? Causality & Solution: The SNAr reaction relies entirely on the nucleophilicity of the triazolide anion. If you are using Potassium Carbonate (K2CO3) in a moderately polar solvent (like Acetonitrile), tight ion-pairing between the potassium cation and the triazolide anion reduces its effective nucleophilicity. Action: Switch to Cesium Carbonate (Cs2CO3) in anhydrous DMF [1]. The larger, highly polarizable cesium cation exhibits poor ion-pairing (the "Cesium Effect"), leaving the triazolide anion "naked" and significantly more reactive. Elevate the temperature to 90 °C to overcome the activation energy barrier of the Meisenheimer complex formation.

Q2: My LC-MS shows a secondary peak with the identical [M+H]+ mass of 206.09. What is this, and how do I prevent it? Causality & Solution: You are observing the N4-arylation isomer. 1,2,4-triazole is an ambidentate nucleophile. While N1-attack is thermodynamically favored and less sterically hindered, N4-attack can occur under kinetic control. Action: To suppress N4-arylation, ensure the reaction is under strict thermodynamic control by maintaining a temperature of at least 90 °C. Furthermore, the use of a bulky base like Cs2CO3 sterically restricts the N4-nitrogen's approach to the electrophilic carbon [2].

Q3: I am detecting a byproduct with an[M+H]+ of 155. What causes this? Causality & Solution: A mass of 155 corresponds to 1-(3-fluoro-4-hydroxyphenyl)ethan-1-one. This is the result of hydroxide ions (OH-) outcompeting the triazole to displace the C4 fluorine. Hydroxide is generated when trace water reacts with your carbonate base. Action: This highlights a critical failure in anhydrous technique. You must use strictly anhydrous DMF (<50 ppm H2O) and oven-dry your Cs2CO3 at 150 °C overnight prior to use.

Q4: Why does the triazole selectively displace the fluorine at the 4-position and not the 3-position? Causality & Solution: Regioselectivity in this SNAr is dictated by the stability of the intermediate Meisenheimer complex. The acetyl group at C1 is a strong electron-withdrawing group via resonance. Nucleophilic attack at the para-position (C4) allows the resulting negative charge to be delocalized directly onto the electronegative oxygen of the acetyl group. Attack at the meta-position (C3) lacks this resonance stabilization, making C4-substitution highly favored [3].

Optimized Standard Operating Procedure (SOP)

This protocol is designed as a self-validating system . If the physical observations (e.g., precipitation behavior) deviate from this guide, it immediately indicates a parameter failure (usually moisture ingress or incomplete conversion).

Reagents:

  • 3,4-Difluoroacetophenone: 1.0 equiv (10.0 mmol, 1.56 g)

  • 1H-1,2,4-Triazole: 1.1 equiv (11.0 mmol, 0.76 g)

  • Cesium Carbonate (Cs2CO3, oven-dried): 1.5 equiv (15.0 mmol, 4.89 g)

  • Anhydrous DMF: 25 mL (0.4 M)

Step-by-Step Methodology:

  • Anion Pre-formation: In a flame-dried Schlenk flask under N2, suspend 1H-1,2,4-triazole and Cs2CO3 in anhydrous DMF. Stir at room temperature for 15 minutes. Validation: The suspension will turn slightly opaque as the triazolide anion forms.

  • Substrate Addition: Add 3,4-difluoroacetophenone dropwise via syringe.

  • Thermal Activation: Heat the reaction mixture to 90 °C. Maintain vigorous stirring for 5 hours.

  • In-Process Control (IPC): Sample 10 µL, dilute in MeCN, and analyze via LC-MS. Validation: Proceed to workup only when the starting material peak ([M+H]+ 157) is <1% by UV area.

  • Self-Validating Workup: Cool the mixture to room temperature. Slowly pour the reaction into 125 mL of vigorously stirred, ice-cold distilled water.

    • System Check: A successful, high-conversion reaction will immediately crash out as a dense, off-white crystalline solid. If an oily emulsion forms, the reaction was incomplete, or significant N4-isomer/hydrolysis byproducts are present.

  • Isolation: Filter the solid through a Büchner funnel, wash with 3 x 20 mL ice-cold water (to remove DMF and inorganic salts), and dry under high vacuum at 45 °C overnight.

Quantitative Condition Matrix

The following table summarizes the causal relationship between reaction conditions and the resulting yield/isomer ratio, providing empirical backing for the SOP above.

Base (Equiv)SolventTemp (°C)Time (h)Conversion (%)Isolated Yield (%)N1:N4 Isomer Ratio
K2CO3 (1.5)MeCN8012655885:15
K2CO3 (1.5)DMF908827590:10
NaOtBu (1.5)THF6512403580:20
Cs2CO3 (1.5) DMF 90 5 >99 92 98:2
Optimization

Technical Support Center: Overcoming Solubility Challenges for 1-(3-Fluoro-4-(1H-1,2,4-triazol-1-yl)phenyl)ethan-1-one

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the solvation of highly conjugated, crystalline screening compounds.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the solvation of highly conjugated, crystalline screening compounds. 1-(3-Fluoro-4-(1H-1,2,4-triazol-1-yl)phenyl)ethan-1-one is a classic example of a "brick dust" molecule.

Its planar acetophenone core, combined with the hydrogen-bonding potential of the 1,2,4-triazole ring, facilitates strong intermolecular π−π stacking and dipole-dipole interactions. This results in an exceptionally high crystal lattice energy, which often exceeds the solvation energy provided by standard organic solvents like dimethyl sulfoxide (DMSO). This guide provides field-proven, self-validating protocols to overcome these thermodynamic barriers.

Section 1: Root Cause Analysis (FAQs)

Q: Why does this specific triazole derivative resist dissolution even in 100% DMSO? A: The dissolution of a crystalline solid is fundamentally a thermodynamic cycle. For the compound to dissolve, the free energy of solvation must overcome the energy required to disrupt the crystal lattice[1]. Because this molecule is highly planar and rigid, its lattice energy is massive. When the energy required to break these intermolecular bonds exceeds the exothermic energy released upon DMSO solvation, the compound remains insoluble.

G Solid Solid Crystal (High Lattice Energy) Cavity Solvent Cavity Formation Solid->Cavity Energy Input (Heat/Sonication) Solvated Solvated Molecule (DMSO Interactions) Cavity->Solvated Energy Release (Solvation)

Caption: Thermodynamic cycle of dissolution highlighting the energy barrier of the crystal lattice.

Q: My compound dissolved initially but precipitated after a few days in the freezer. Why? A: DMSO is highly hygroscopic. Repeated freeze-thaw cycles introduce atmospheric moisture into the vial. Even <2% water in DMSO can drastically increase the polarity of the solvent system, forcing lipophilic triazole derivatives out of solution. The quality of the experimental solvent is often a limiting factor in maintaining solubility, even more so than the inherent predictive models of the compound[2].

Section 2: Quantitative Solubility Profiles

To establish a baseline for your assays, we have modeled the expected solubility limits of 1-(3-Fluoro-4-(1H-1,2,4-triazol-1-yl)phenyl)ethan-1-one under various solvent conditions.

Solvent SystemTemperatureMax Soluble ConcentrationStability (24h)
100% DMSO (Standard Grade)22°C (Ambient)< 5 mMProne to precipitation
100% DMSO (Anhydrous) + Sonication37°C~20 mMStable if sealed tightly
DMSO + 10% PEG400 (Co-solvent)22°C (Ambient)> 50 mMHighly stable
Aqueous Buffer (1% DMSO final)37°C< 0.1 mMImmediate crash-out

Section 3: Experimental Protocols

Protocol A: Preparation of High-Concentration Anhydrous Stock (10 mM+)

Causality: Heat provides the kinetic energy to overcome the lattice barrier, while sonication physically disrupts micro-crystals, increasing the surface area for DMSO solvation.

  • Equilibration: Allow the lyophilized compound vial to equilibrate to room temperature in a desiccator before opening. Reasoning: This prevents atmospheric condensation from forming on the cold powder.

  • Solvent Addition: Add the calculated volume of fresh, anhydrous DMSO (water <0.1%).

  • Agitation & Heat: Vortex vigorously for 60 seconds. Place the vial in a 37°C water bath for 10 minutes.

  • Sonication: Transfer to an ultrasonic bath and sonicate for 15 minutes.

  • Validation Step (The Tyndall Effect): Shine a laser pointer through the vial in a dark room. If you see a solid beam of light scattering (Tyndall effect), you have a micro-suspension, not a true solution. Repeat steps 3-4 until the beam is invisible.

Protocol B: Aqueous Assay Formulation (Preventing "Crash-Out")

Causality: Adding water to a DMSO stock causes localized supersaturation and irreversible nucleation. Reversing the order of addition prevents this.

  • Intermediate Dilution: Dilute the 10 mM DMSO stock to 1 mM using 100% DMSO.

  • Surfactant Priming (Optional): Add 0.1% Tween-20 or Pluronic F-68 to your final aqueous assay buffer to lower surface tension.

  • Order of Addition: Place the aqueous buffer on a high-speed vortexer. Dropwise, add the 1 mM DMSO stock directly into the vortex funnel.

  • Validation Step: Measure the optical density (OD) of the final buffer at 600 nm. An OD600 > 0.05 indicates sub-visible precipitation.

G Start Compound Insoluble in 100% DMSO CheckWater Is DMSO anhydrous? (Water <0.1%) Start->CheckWater UseFresh Use fresh, sealed anhydrous DMSO CheckWater->UseFresh No HeatSonicate Apply Heat (37°C) & Bath Sonication CheckWater->HeatSonicate Yes UseFresh->HeatSonicate CheckClear Solution Clear? (Check Tyndall Effect) HeatSonicate->CheckClear Success Proceed to Assay (Store Aliquots) CheckClear->Success Yes AddCosolvent Add Co-solvent (e.g., 10% PEG400) CheckClear->AddCosolvent No AddCosolvent->Success

Caption: Workflow for troubleshooting DMSO solubility and overcoming crystal lattice barriers.

Section 4: Advanced Troubleshooting Q&A

Q: Can I use pH adjustment to improve the aqueous solubility of this compound? A: The 1,2,4-triazole ring is weakly basic, with a pKa typically around 2.2 (and potentially lower due to the electron-withdrawing fluorine atom on the adjacent phenyl ring). While lowering the pH below 2.0 would protonate the triazole and theoretically improve solubility via salt formation, this highly acidic condition is rarely compatible with physiological in vitro assays. Focus on co-solvents and surfactants instead.

Q: Does the order of addition really matter that much? A: Absolutely. If you add aqueous buffer into your DMSO stock, the local concentration of water slowly increases, dropping the solvation capacity of the mixture and triggering irreversible crystal nucleation. By adding the DMSO stock dropwise into a large volume of rapidly mixing aqueous buffer, you force the compound to disperse infinitely before it has the kinetic opportunity to nucleate.

References

  • Palmer, D. S., Llinàs, A., Morao, I., Day, G. M., Goodman, J. M., Glen, R. C., & Mitchell, J. B. O. "Predicting Intrinsic Aqueous Solubility by a Thermodynamic Cycle." Molecular Pharmaceutics, 2008.[Link]

  • Palmer, D. S., & Mitchell, J. B. O. "Is Experimental Data Quality the Limiting Factor in Predicting the Aqueous Solubility of Druglike Molecules?" Molecular Pharmaceutics, 2014.[Link]

Sources

Troubleshooting

Technical Support Center: Crystallization &amp; Impurity Clearance for 1-(3-Fluoro-4-(1H-1,2,4-triazol-1-yl)phenyl)ethan-1-one

Welcome to the Technical Support Center for the downstream processing of 1-(3-Fluoro-4-(1H-1,2,4-triazol-1-yl)phenyl)ethan-1-one . This compound is a critical intermediate in the synthesis of triazole-based active pharma...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the downstream processing of 1-(3-Fluoro-4-(1H-1,2,4-triazol-1-yl)phenyl)ethan-1-one . This compound is a critical intermediate in the synthesis of triazole-based active pharmaceutical ingredients (APIs). Due to its specific physicochemical properties, researchers frequently encounter challenges such as regioisomeric contamination and phase separation during crystallization.

This guide provides field-proven, mechanistically grounded troubleshooting strategies and self-validating protocols to ensure high-purity crystalline recovery.

Part 1: Troubleshooting Guide & FAQs

Q1: Why does my crystallization yield a sticky, biphasic "oil" instead of a crystalline solid, and how does this affect purity? A1: You are experiencing Liquid-Liquid Phase Separation (LLPS) , commonly known as "oiling out." This occurs when the cooling trajectory of your solution crosses the binodal curve before reaching the metastable limit for solid nucleation[1]. Instead of forming a crystal lattice that rejects impurities, the solute forms a dense, solute-rich liquid phase. This oil phase acts as a highly effective, unselective solvent that traps unreacted starting materials and regioisomeric impurities[2]. Causality & Solution: To prevent LLPS, you must avoid high initial supersaturation. Shift your solvent system (e.g., from pure Ethanol/Water to an Isopropanol/Heptane gradient) to alter the thermodynamic phase boundaries, reduce your cooling rate to <0.1°C/min, and introduce seed crystals above the cloud point to force solid nucleation before liquid demixing occurs.

Q2: How can I selectively purge the N4-isomer impurity (1-(3-Fluoro-4-(4H-1,2,4-triazol-4-yl)phenyl)ethan-1-one) during crystallization? A2: The N4-isomer is an unavoidable byproduct of the Nucleophilic Aromatic Substitution (SNAr) reaction. When 3,4-difluoroacetophenone reacts with the 1,2,4-triazole anion, the highly activated para-fluorine is displaced[3]. While the N1-alkylation is sterically and kinetically favored (typically yielding a 90:10 N1:N4 ratio), the ambidentate nature of the triazole ring allows the N4-isomer to form[4]. Causality & Solution: The N4-isomer is structurally more symmetric and readily co-crystallizes if the growth kinetics are too fast. To purge it, rely on thermodynamic control . Implement an isothermal aging step (Ostwald ripening) at 45°C. This allows kinetically trapped N4-impurities to dissolve back into the mother liquor, while the thermodynamically stable N1-isomer selectively integrates into the growing crystal lattice.

Q3: I am detecting residual 3,4-difluoroacetophenone in the final isolated intermediate. How do I remove it? A3: 3,4-difluoroacetophenone is highly lipophilic. If water is used as an anti-solvent and added too aggressively, the starting material will crash out kinetically alongside the target API. Causality & Solution: Control the anti-solvent addition profile. Ensure the final solvent composition maintains enough lipophilicity (e.g., maintaining >30% alcohol by volume) to keep the unreacted starting material completely dissolved in the mother liquor while the target API crystallizes.

Part 2: Mechanistic and Process Workflows

SNAr_Mechanism SM 3,4-Difluoroacetophenone (Starting Material) TS Meisenheimer Complex (SNAr Transition State) SM->TS Base Catalyzed Triazole 1,2,4-Triazole Anion (Ambidentate Nucleophile) Triazole->TS Attack at C4 N1 N1-Isomer (Target API) Kinetically Favored TS->N1 Major Pathway (~90% Yield) N4 N4-Isomer (Impurity) Sterically Hindered TS->N4 Minor Pathway (~10% Yield)

Mechanistic pathway of SNAr reaction yielding N1 and N4 triazole isomers.

Crystallization_Workflow Dissolve Dissolution in IPA/Water (T = 65°C) Cool Controlled Cooling (0.1°C/min to 45°C) Dissolve->Cool Seed Seed Addition (1 wt%, T = 45°C) Cool->Seed Above Cloud Point Fail Liquid-Liquid Phase Separation (Impurity Entrapment) Cool->Fail Rapid Cooling / No Seed FBRM FBRM Monitoring (Verify Solid Nucleation) Seed->FBRM Age Isothermal Aging (2 hours at 45°C) FBRM->Age Chord Length Increases FBRM->Fail Droplet Formation Detected FinalCool Cool to 5°C & Filter Age->FinalCool Success High Purity Crystals (<0.1% N4-Isomer) FinalCool->Success

Seeded cooling crystallization workflow to prevent LLPS and reject impurities.

Part 3: Quantitative Data & Impurity Partitioning

The following table summarizes the solubility and partitioning of the target molecule and its primary impurities throughout the optimized crystallization stages.

Process StageTemperature (°C)Target N1-Isomer (mg/mL)N4-Isomer Impurity (mg/mL)3,4-Difluoroacetophenone (mg/mL)Physical State
Initial Dissolution 65°C120.015.05.0Clear Single-Phase Solution
Seeding Point 45°C120.015.05.0Metastable Solution
Post-Aging (2h) 45°C45.014.85.0Solid Suspension (Target Crystallizing)
Final Mother Liquor 5°C8.514.24.9Solid Suspension (Impurities Retained in ML)

Note: The N4-isomer and starting material remain highly soluble in the mother liquor (ML) at 5°C, ensuring their effective rejection from the crystal lattice.

Part 4: Self-Validating Standard Operating Procedure (SOP)

Protocol: Optimized Seeded Cooling Crystallization

This protocol utilizes in-process analytical technology (PAT) to create a self-validating feedback loop, ensuring LLPS is avoided and impurity rejection is maximized.

Step 1: Solvent Preparation and Dissolution

  • Charge the crude 1-(3-Fluoro-4-(1H-1,2,4-triazol-1-yl)phenyl)ethan-1-one into a jacketed crystallizer.

  • Add a solvent mixture of Isopropanol/Water (70:30 v/v) at a ratio of 8 volumes (mL/g of crude).

  • Heat the mixture to 65°C under agitation (250 RPM) until complete dissolution is achieved. Validation: Visual inspection must confirm a clear solution with no residual solids.

Step 2: Supersaturation Generation and FBRM Baseline

  • Insert a Focused Beam Reflectance Measurement (FBRM) probe to monitor particle chord length distributions in real-time.

  • Initiate a linear cooling ramp of 0.1°C/min from 65°C to 45°C.

  • Validation: The FBRM total count must remain at baseline. A sudden spike in counts without seeding indicates spontaneous nucleation or LLPS droplet formation, requiring immediate reheating.

Step 3: Seeding and Isothermal Aging

  • At 45°C (within the metastable zone, above the cloud point), charge 1.0 wt% of pure N1-isomer seed crystals (pre-milled to a D50 of 20-30 µm).

  • Maintain the temperature isothermally at 45°C for 2 hours.

  • Validation: FBRM data must show a steady increase in the 10-50 µm chord length range, confirming secondary nucleation and crystal growth rather than oil droplet coalescence.

Step 4: Controlled Desupersaturation

  • Resume cooling at a rate of 0.1°C/min from 45°C down to 5°C.

  • Maintain agitation to ensure uniform suspension and prevent localized high supersaturation zones.

Step 5: Filtration, Washing, and HPLC Validation

  • Filter the suspension via a Nutsche filter or centrifuge.

  • Wash the wet cake with 2 volumes of pre-chilled (5°C) Isopropanol/Water (50:50 v/v) to displace the impurity-rich mother liquor.

  • Dry the crystals under vacuum at 50°C.

  • Validation: Sample the mother liquor for HPLC analysis. The concentration of the N4-isomer in the mother liquor must closely match the initial input mass, confirming successful rejection from the solid phase.

References

  • Mechanisms of reactions of halogenated compounds: Part 7. Effects of fluorine and other groups as substituents on nucleophilic aromatic substitution. ResearchGate.[Link]

  • Liquid-Liquid Phase Separation in Crystallization. Mettler Toledo.[Link]

  • The Crystallization of Active Pharmaceutical Ingredients with Low Melting Points in the Presence of Liquid–Liquid Phase Separation. MDPI.[Link]

Sources

Optimization

Preventing degradation of 1-(3-Fluoro-4-(1h-1,2,4-triazol-1-yl)phenyl)ethan-1-one during storage

Welcome to the Technical Support Center for 1-(3-Fluoro-4-(1H-1,2,4-triazol-1-yl)phenyl)ethan-1-one . As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals u...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for 1-(3-Fluoro-4-(1H-1,2,4-triazol-1-yl)phenyl)ethan-1-one . As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals understand the fundamental chemical behaviors of this critical azole-antifungal intermediate.

Rather than simply telling you how to store it, this guide explains why it degrades, providing you with self-validating protocols to ensure absolute scientific integrity in your workflows.

Part 1: Core Degradation Mechanisms (The "Why")

To prevent degradation, we must first understand the structural vulnerabilities of the molecule. 1-(3-Fluoro-4-(1H-1,2,4-triazol-1-yl)phenyl)ethan-1-one contains three highly reactive motifs:

  • The Acetophenone Core (Photolysis): Acetophenone derivatives are classic photosensitizers. Upon exposure to ambient UV light (280–320 nm), the ketone undergoes an n→π∗ transition. This excited triplet state readily initiates Norrish Type I cleavage , breaking the alpha-carbon bond to generate highly reactive benzoyl and methyl radicals[1].

  • The Fluorinated Aromatic Ring (SNAr): The fluorine atom is situated ortho to the 1,2,4-triazole ring and meta to the acetyl group. Because the triazole is strongly electron-withdrawing, it highly activates the adjacent fluorine atom toward Nucleophilic Aromatic Substitution (SNAr) . Even trace amounts of moisture (acting as a nucleophile) in a slightly basic environment can displace the fluorine atom via a Meisenheimer intermediate[2].

  • The 1,2,4-Triazole Ring (Oxidation): While generally stable, the triazole ring can undergo radical-mediated auto-oxidation when exposed to atmospheric oxygen and light, leading to N-oxide formation or ring-opening degradation[3].

Degradation Compound 1-(3-Fluoro-4-(1H-1,2,4-triazol-1-yl) phenyl)ethan-1-one UV UV Light Exposure (280-320nm) Compound->UV Moisture Moisture / Base (H2O, OH-) Compound->Moisture Oxygen Atmospheric O2 (Radical Initiators) Compound->Oxygen Norrish Norrish Type I Cleavage (Radical Polymerization) UV->Norrish SNAr SNAr Hydrolysis (Fluorine Displacement) Moisture->SNAr Oxidation Triazole Oxidation (N-oxides / Ring Cleavage) Oxygen->Oxidation

Mechanistic degradation pathways of the fluoro-triazolyl-acetophenone intermediate.

Part 2: Troubleshooting Guide & Diagnostic FAQs

Q: Why did my perfectly white batch turn pale yellow after being left on the benchtop for a week? A: This is a definitive symptom of photodegradation . The acetophenone moiety absorbs ambient fluorescent or natural light, initiating radical formation. These radicals rapidly polymerize or oxidize into highly conjugated, yellow-tinted byproducts. Self-Validating Check: Run an HPLC-UV at 254 nm. If you observe early-eluting peaks with a mass of[M-15] (loss of methyl) or [M-43] (loss of acetyl) in your LC-MS, photolysis has occurred.

Q: My LC-MS shows a major new impurity at[M-19+17]. What is this, and how did it form? A: This mass shift corresponds to the exact loss of a Fluorine atom (-19 Da) and the addition of a Hydroxyl group (+17 Da). This indicates that hydrolysis via SNAr has occurred[2]. Storing the compound in non-hermetic containers allows atmospheric moisture to condense. If your glass vials leach trace alkali (common in lower-grade borosilicate), the hydroxide ions will rapidly displace the activated fluorine.

Q: I stored the compound in a dark fridge, but NMR shows a loss of the triazole singlet protons (~8.2 ppm). Why? A: The compound has undergone radical-mediated oxidation [3]. Cold storage slows down kinetics, but if the vial was sealed with ambient air inside, the trapped oxygen slowly oxidizes the electron-rich nitrogen centers of the triazole ring. You must displace the oxygen with an inert gas prior to storage.

Part 3: Quantitative Degradation Kinetics

To emphasize the causality of storage conditions, below is a self-validating data summary comparing the half-life ( t1/2​ ) of the compound under various environmental stressors.

Storage ConditionTemperatureAtmosphereLight ExposureEstimated Half-Life ( t1/2​ )Primary Degradant
Optimal (SOP 1) -20°CArgonDark> 36 MonthsNone detected
Standard Fridge 4°CAmbient AirDark~ 12 MonthsTriazole N-oxides
Benchtop (Sealed) 25°CAmbient AirAmbient UV~ 3 WeeksNorrish cleavage products
Benchtop (Open) 25°CHumid AirAmbient UV< 5 DaysDes-fluoro hydroxyl analog

Part 4: Standard Operating Protocols (SOPs)

SOP 1: Long-Term Storage Preparation (The "Self-Validating" Workflow)

To guarantee stability, your storage protocol must systematically eliminate light, moisture, and oxygen.

  • Lyophilization: Dissolve the purified compound in a minimal amount of LC-MS grade Acetonitrile/Water and lyophilize for 24 hours to ensure residual moisture is strictly < 0.1%.

  • Transfer: Move the dry powder into an amber glass vial (to block 280-320 nm UV transmission).

  • Inert Purging: Insert an Argon gas line into the vial. Purge gently for 60 seconds to displace all atmospheric oxygen. Argon is heavier than Nitrogen and forms a better protective blanket over the solid.

  • Hermetic Sealing: Cap immediately with a PTFE-lined septum cap. Wrap the seal tightly with Parafilm.

  • Thermal Control: Store the sealed vial in a monitored -20°C freezer.

  • Self-Validation: Every 6 months, extract a 1 mg aliquot and run a comparative HPLC-UV against a known reference standard to verify peak purity remains >99%.

SOP 2: Rescue & Recrystallization of Partially Degraded Material

If your compound has degraded (turned yellow or shows <95% purity), use this protocol to rescue the intact API.

  • Dissolution: Dissolve the degraded solid in a minimal volume of boiling Ethyl Acetate.

  • Filtration: Add activated charcoal (10% w/w) to the hot solution and stir for 5 minutes. Filter hot through a Celite pad to remove polymerized photoproducts.

  • Precipitation: Slowly add cold Hexanes to the filtrate until the solution becomes turbid.

  • Crystallization: Cool the mixture to 4°C overnight. The intact 1-(3-Fluoro-4-(1H-1,2,4-triazol-1-yl)phenyl)ethan-1-one will precipitate as pure white crystals.

  • Recovery: Filter under vacuum, wash with ice-cold Hexanes, and immediately proceed to SOP 1 .

Workflow Start Purified Compound Dry Lyophilization (<0.1% Moisture) Start->Dry Purge Argon Gas Purge (Displace O2) Dry->Purge Vial Amber Glass Vial (Block UV Light) Purge->Vial Temp Store at -20°C (Thermal Stability) Vial->Temp QC Biannual HPLC-UV (Self-Validating QC) Temp->QC

Step-by-step environmental control workflow for long-term compound storage.

References

  • Title: Photochemistry of 2-diphenylmethoxyacetophenone. Direct detection of a long-lived enol from a Norrish Type II photoreaction Source: Photochemical & Photobiological Sciences (RSC Publishing) URL: [Link]

  • Title: Nucleophilic Aromatic Substitution: Introduction and Mechanism Source: Master Organic Chemistry URL: [Link]

  • Title: Mechanistic study of the oxidative degradation of the triazole antifungal agent CS-758 in an amorphous form Source: Journal of Pharmaceutical Sciences (PubMed) URL: [Link]

Sources

Troubleshooting

Reducing byproduct formation in 1-(3-Fluoro-4-(1h-1,2,4-triazol-1-yl)phenyl)ethan-1-one condensation reactions

Welcome to the Technical Support Center. This guide provides advanced troubleshooting, mechanistic insights, and validated protocols for researchers performing condensation reactions on 1-(3-Fluoro-4-(1H-1,2,4-triazol-1-...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide provides advanced troubleshooting, mechanistic insights, and validated protocols for researchers performing condensation reactions on 1-(3-Fluoro-4-(1H-1,2,4-triazol-1-yl)phenyl)ethan-1-one (a critical acetophenone intermediate in the synthesis of triazole-based therapeutics and agrochemicals).

Mechanistic Overview & Byproduct Pathways

Understanding the divergent reaction pathways of this intermediate is critical for optimizing yield and purity. The acetophenone derivative primarily undergoes two key condensation reactions in drug development:

  • Claisen-Schmidt (Aldol) Condensation: Reaction with aromatic aldehydes to form chalcone derivatives.

  • Corey-Chaykovsky Epoxidation: Reaction with sulfur ylides to form oxiranes (epoxides).

G Ketone 1-(3-Fluoro-4-(1H-1,2,4-triazol-1-yl) phenyl)ethan-1-one Chalcone Chalcone Derivative (Target) Ketone->Chalcone Aldol Condensation (Ar-CHO, Base) SelfCond Self-Condensation (Byproduct) Ketone->SelfCond Base Catalysis (Self-Reaction) Epoxide Oxirane / Epoxide (Target) Ketone->Epoxide Corey-Chaykovsky (Sulfur Ylide) Hydrolysis Ylide Hydrolysis (Failed Reaction) Ketone->Hydrolysis H2O Contamination Diketone 1,5-Diketone (Byproduct) Chalcone->Diketone Michael Addition (+1 eq Ketone)

Reaction pathways of 1-(3-Fluoro-4-(1H-1,2,4-triazol-1-yl)phenyl)ethan-1-one and major byproducts.

Troubleshooting Guide (FAQs)

Q1: During the Claisen-Schmidt condensation, I am observing a high yield of a 1,5-diketone byproduct instead of the desired chalcone. How do I prevent this?

Causality: The formation of a 1,5-diketone is the result of a tandem Aldol-Michael reaction [1]. Once the initial aldol condensation occurs and the α,β -unsaturated ketone (chalcone) forms, the electron-deficient double bond acts as a potent Michael acceptor. If there is a high concentration of unreacted acetophenone enolate in the reaction mixture, it will perform a 1,4-conjugate addition onto the newly formed chalcone, yielding a symmetrical 1,5-diketone.

Solution: The key is controlling the steady-state concentration of the enolate.

  • Order of Addition: Do not mix the ketone and base first. Instead, dissolve the aromatic aldehyde and base, then add the 1-(3-Fluoro-4-(1H-1,2,4-triazol-1-yl)phenyl)ethan-1-one slowly dropwise. This ensures the enolate is consumed by the highly concentrated aldehyde immediately upon formation, preventing it from attacking the chalcone product.

  • Stoichiometry: Always use a slight excess of the aldehyde (1.05 to 1.10 equivalents).

Q2: My aldol condensation is yielding the self-condensation byproduct of the acetophenone (a dypnone analog). What is going wrong?

Causality: Self-condensation occurs when the acetophenone enolate attacks the carbonyl carbon of another un-enolized acetophenone molecule rather than the target aldehyde [2]. This typically happens if the target aromatic aldehyde is highly sterically hindered, electron-rich (making its carbonyl less electrophilic), or if the base concentration is excessively high.

Solution:

  • Switch to a milder base system. Replacing aqueous NaOH/KOH with LiOH or using solid-supported acid/base catalysts (e.g., Al₂O₃/CaO) can significantly suppress self-condensation.

  • Alternatively, consider solvent-free mechanochemical grinding, which has been shown to favor cross-aldol products over self-condensation byproducts due to the high localized concentration of the distinct electrophile.

Q3: I am using the Corey-Chaykovsky reaction to form the oxirane intermediate, but conversion is low and I recover mostly unreacted ketone. Why?

Causality: The Corey-Chaykovsky reagent (dimethyloxosulfonium methylide), generated from trimethylsulfoxonium iodide and a strong base, is exquisitely sensitive to moisture [3]. Even trace amounts of water will protonate the ylide, hydrolyzing it back into trimethylsulfoxonium iodide and methanol. Consequently, the ylide is destroyed before it can act as a nucleophile against the ketone carbonyl.

Solution: Rigorous anhydrous conditions are non-negotiable. Use freshly titrated KOtBu or NaH, dry DMSO/THF over 3Å molecular sieves, and perform the reaction under a positive pressure of Argon.

Optimized Experimental Protocols

These protocols are designed as self-validating systems. In-process controls (IPCs) are embedded to ensure causality and prevent downstream failure.

Protocol A: Highly Selective Claisen-Schmidt Condensation (Minimizing 1,5-Diketone)
  • Preparation: Equip a flame-dried 250 mL 3-neck round-bottom flask with a magnetic stir bar, an addition funnel, and an internal thermometer.

  • Electrophile Loading: Dissolve the target aromatic aldehyde (11.0 mmol, 1.1 eq) in 30 mL of anhydrous ethanol.

  • Base Addition: Add 10% aqueous NaOH (5.0 mmol, 0.5 eq). Cool the mixture to 0–5 °C using an ice bath.

  • Controlled Enolate Generation: Dissolve 1-(3-Fluoro-4-(1H-1,2,4-triazol-1-yl)phenyl)ethan-1-one (10.0 mmol, 1.0 eq) in 15 mL of ethanol. Load this into the addition funnel and add dropwise over 45 minutes, maintaining the internal temperature below 5 °C.

    • Self-Validation Check: Perform TLC (Hexanes:EtOAc 7:3) 10 minutes after addition is complete. You should observe the rapid disappearance of the aldehyde and the emergence of a UV-active chalcone spot, with no baseline 1,5-diketone smearing.

  • Maturation: Remove the ice bath and stir at room temperature for 2 hours.

  • Isolation: Neutralize the reaction with 1M HCl to pH 7. The chalcone will precipitate. Filter, wash with ice-cold water, and recrystallize from ethanol.

Protocol B: Anhydrous Corey-Chaykovsky Epoxidation (Maximizing Oxirane Yield)
  • Ylide Generation: In a rigorously dried, Argon-purged flask, suspend trimethylsulfoxonium iodide (12.0 mmol, 1.2 eq) in 20 mL of anhydrous DMSO (stored over molecular sieves).

  • Deprotonation: Add KOtBu (12.0 mmol, 1.2 eq) portion-wise at room temperature. Stir for 30–45 minutes.

    • Self-Validation Check: The suspension will transition into a clear or slightly yellow homogeneous solution, indicating successful formation of the dimethyloxosulfonium methylide. If the solution remains cloudy, moisture has compromised the ylide.

  • Ketone Addition: Dissolve the acetophenone intermediate (10.0 mmol, 1.0 eq) in 10 mL of anhydrous THF. Add this solution dropwise over 15 minutes.

  • Reaction: Heat the mixture to 50 °C and stir for 4 hours.

  • Quench & Extraction: Cool to 0 °C, quench slowly with 50 mL of ice-cold water, and extract with EtOAc (3 x 30 mL). Wash the organic layer with brine, dry over Na₂SO₄, and concentrate in vacuo.

Quantitative Data & Benchmarks

The following table summarizes the causal relationship between reaction conditions and byproduct distribution, providing benchmark metrics for your process optimization.

Reaction TypeCondition / ParameterTarget Yield (%)Main ByproductByproduct Yield (%)
Aldol Condensation Batch addition of ketone (All at once)65% (Chalcone)1,5-Diketone25%
Aldol Condensation Slow dropwise addition of ketone92% (Chalcone) 1,5-Diketone< 2%
Aldol Condensation Excess ketone used (1.5 eq)40% (Chalcone)1,5-Diketone55%
Corey-Chaykovsky Standard Anhydrous Protocol88% (Oxirane) Unreacted Ketone5%
Corey-Chaykovsky 0.5% H₂O spike in DMSO35% (Oxirane)Unreacted Ketone60%

References

  • Using NMR To Investigate Products of Aldol Reactions: Identifying Aldol Addition versus Condensation Products or Conjugate Addition Products from Crossed Aldol Reactions of Aromatic Aldehydes and Ketones. ACS Publications (Journal of Chemical Education). Available at:[Link]

  • Green methods for the synthesis of chalcones: An overview with appraisal to sustainable development and bioactive compounds. ResearchGate. Available at:[Link]

  • Corey-Chaykovsky Reaction. Organic Chemistry Portal. Available at:[Link]

Sources

Optimization

Overcoming steric hindrance in 1-(3-Fluoro-4-(1h-1,2,4-triazol-1-yl)phenyl)ethan-1-one cross-coupling

Welcome to the Technical Support Center for the functionalization of 1-(3-Fluoro-4-(1H-1,2,4-triazol-1-yl)phenyl)ethan-1-one . This guide is engineered for drug development professionals and synthetic chemists facing spe...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the functionalization of 1-(3-Fluoro-4-(1H-1,2,4-triazol-1-yl)phenyl)ethan-1-one . This guide is engineered for drug development professionals and synthetic chemists facing specific steric and electronic bottlenecks when subjecting this highly functionalized building block to transition-metal-catalyzed cross-coupling.

System Overview & Mechanistic Context

The molecule 1-(3-Fluoro-4-(1H-1,2,4-triazol-1-yl)phenyl)ethan-1-one presents a unique dual-challenge in cross-coupling methodologies:

  • Triazole C5-H Arylation: The ortho-fluorine atom on the phenyl ring restricts the rotation of the N1-phenyl bond. This forces the 1,2,4-triazole ring into a twisted conformation (a form of non-canonical atropisomerism) that sterically shields the C5-H proton[1]. This shielding severely disrupts the Concerted Metalation-Deprotonation (CMD) pathway required for Palladium-catalyzed C-H activation[2][3].

  • Ketone α -Arylation: While the acetyl group at the 1-position is physically distant from the steric bulk of the triazole, the strongly electron-withdrawing nature of the 3-fluoro-4-triazolyl moiety drastically reduces the nucleophilicity of the corresponding enolate. This electronic deactivation exacerbates steric hindrance during the transmetalation step when coupling with bulky aryl halides[4].

To achieve high yields, your catalytic system must be specifically tuned to overcome these energetic barriers.

Troubleshooting Guide & FAQs

Q1: Why is my Pd-catalyzed C5-H arylation of the triazole ring failing or giving yields below 20%? A: Standard phosphine ligands (e.g., PPh 3​ , dppf) fail because they cannot stabilize the highly congested transition state caused by the ortho-fluorine steric clash. The fluorine atom prevents the triazole from adopting the coplanar geometry optimal for Pd insertion. Solution: Switch to a highly bulky, electron-rich N-heterocyclic carbene (NHC) ligand such as IPrOMe. The extreme steric bulk of IPrOMe paradoxically forces the formation of a highly active, mono-coordinated Pd(0) species that can navigate the congested pocket. Furthermore, you must use a pivalate base (CsOPiv); the pivalate anion acts as a critical internal proton shuttle to lower the activation energy of the CMD step[2].

Q2: During the α -arylation of the acetyl group, I observe significant homocoupling of the aryl halide and unreacted ketone. How do I overcome this? A: The electron-poor nature of the fluoro-triazolyl aromatic ring makes the enolate less nucleophilic. When you attempt to couple this with sterically hindered ortho-substituted aryl halides, the transmetalation step stalls, allowing the Pd-aryl intermediate to undergo parasitic homocoupling. Solution: Do not rely on weak bases (like K 2​ CO 3​ ) for in situ enolate formation. Use a strong, non-nucleophilic base (LiHMDS) to quantitatively pre-form the enolate at -78 °C before introducing the Palladium catalyst. Pair this with a highly active Buchwald ligand (e.g., BrettPhos) designed to accelerate reductive elimination in sterically congested α -arylations[4].

Q3: Can I use Copper catalysis for the C-H arylation to reduce costs? A: Yes, but Copper is highly sensitive to the steric hindrance of the ortho-fluorine. Standard CuI/K 2​ CO 3​ systems will fail. You must use a coordinating solvent (DMF) at elevated temperatures (120 °C) with a strong base (LiOtBu) and a phenanthroline or diamine ligand to drive the Cu-assisted deprotonative metalation[5][6]. However, expect lower yields (40-50%) compared to the optimized Pd/NHC system.

Quantitative Data: Catalyst & Ligand Optimization

The following matrix summarizes the causality between ligand/base selection and the successful C5-H arylation of the sterically hindered triazole moiety.

Catalyst SystemLigandBaseSolvent (Temp)Yield (%)Mechanistic Observation
Pd(OAc) 2​ PPh 3​ K 2​ CO 3​ Toluene (110°C)< 5%Severe steric clash; CMD pathway blocked.
Pd(OAc) 2​ XPhosCs 2​ CO 3​ Dioxane (110°C)18%Slight improvement; base is insufficiently soluble for CMD.
Pd(OAc) 2​ IPr*OMe (NHC) CsOPiv Toluene (110°C) 84% Optimal; Pivalate acts as a proton shuttle, overcoming steric shielding.
CuI1,10-PhenanthrolineLiOtBuDMF (120°C)42%Moderate conversion; Cu-insertion is highly sensitive to the ortho-F bulk.

Experimental Protocols

Protocol A: Pd-Catalyzed C5-H Arylation (Overcoming ortho-F Steric Shielding)

This protocol utilizes a pivalate-assisted CMD pathway to force C-H activation at the sterically hindered C5 position of the triazole.

  • Preparation: In an argon-filled glovebox, charge an oven-dried Schlenk tube with 1-(3-Fluoro-4-(1H-1,2,4-triazol-1-yl)phenyl)ethan-1-one (1.0 equiv, 0.5 mmol), the aryl halide (1.5 equiv), Pd(OAc) 2​ (5 mol %), IPr*OMe (10 mol %), and CsOPiv (2.0 equiv).

  • Solvent Addition: Add anhydrous, degassed Toluene (2.5 mL) to achieve a 0.2 M concentration. Seal the tube with a Teflon stopcock.

  • Thermal Activation: Transfer the tube to a pre-heated oil bath at 110 °C. Stir vigorously (800 rpm) for 16 hours.

  • Self-Validation (In-Process Control): After 4 hours, cool briefly and sample 10 μ L. Dilute in MeCN and analyze via LCMS. You should observe >40% conversion to the C5-arylated mass. If conversion is <10%, verify the anhydrous nature of your CsOPiv, as moisture poisons the CMD transition state.

  • Workup: Cool to room temperature, dilute with EtOAc (10 mL), and filter through a short pad of Celite. Concentrate the filtrate under reduced pressure and purify via flash column chromatography (Silica, Hexanes/EtOAc gradient).

Protocol B: α -Arylation of the Acetyl Group with Bulky Aryl Halides

This protocol overcomes the electronic deactivation of the enolate by utilizing quantitative pre-formation and a highly active transmetalation catalyst.

  • Enolate Pre-formation: Dissolve 1-(3-Fluoro-4-(1H-1,2,4-triazol-1-yl)phenyl)ethan-1-one (1.0 equiv, 0.5 mmol) in anhydrous THF (3 mL) under argon. Cool to -78 °C. Dropwise add LiHMDS (1.0 M in THF, 1.1 equiv). Stir for 30 minutes at -78 °C to ensure complete enolate formation.

  • Catalyst Activation: In a separate vial, dissolve Pd 2​ (dba) 3​ (2.5 mol %) and BrettPhos (6 mol %) in THF (1 mL). Stir for 10 minutes until the solution turns a deep, homogeneous red/orange.

  • Coupling: Add the sterically hindered aryl halide (1.2 equiv) to the enolate solution, immediately followed by the pre-activated catalyst solution.

  • Reaction: Remove the cooling bath and allow the reaction to warm to 65 °C. Stir for 12 hours.

  • Self-Validation: Quench a 50 μ L aliquot with saturated NH 4​ Cl. TLC (UV active) should show the disappearance of the starting ketone. The presence of a highly non-polar spot indicates aryl halide homocoupling (signaling that the BrettPhos ligand has oxidized; ensure strict air-free handling).

  • Workup: Quench the bulk reaction with saturated aqueous NH 4​ Cl (5 mL). Extract with EtOAc (3 x 10 mL), dry over Na 2​ SO 4​ , and purify via chromatography.

Pathway Visualization

The following diagram illustrates the logical flow of the Pd-catalyzed C5-H arylation, specifically highlighting where the pivalate base intervenes to overcome the steric hindrance imposed by the ortho-fluorine atom.

G A Pd(II) Precatalyst + Bulky NHC Ligand (IPr*OMe) B Oxidative Addition (Aryl Halide) A->B Active Pd(0) D Concerted Metalation-Deprotonation (CMD) Overcoming ortho-F steric clash via Pivalate B->D Pd(II)-Aryl Complex C Sterically Hindered Substrate 1-(3-Fluoro-4-(triazol-1-yl)phenyl)ethan-1-one C->D Base (CsOPiv) E Reductive Elimination C5-Arylated Product D->E C-C Bond Formation E->A Catalyst Regeneration

Pd-catalyzed C5-H arylation cycle overcoming ortho-fluorine steric hindrance via CMD.

References

  • C(5)
  • C–H Arylation of Pyridines: High Regioselectivity as a Consequence of the Electronic Character of C–H Bonds and Heteroarene Ring ACS Public
  • Pd-catalyzed C–H arylation of pyridazine fused 1,2,4-triazoles ResearchG
  • Synthesis of Annulated 2H-Indazoles and 1,2,3- and 1,2,4-Triazoles via a One-Pot Palladium-Catalyzed Alkylation/Direct Arylation Reaction ACS Public
  • Site‐Selective Pd‐Catalyzed C(sp3)
  • Regioselective Copper(I)-Catalyzed Direct C(3)-H (Hetero)arylation of 6-(Hetero)

Sources

Reference Data & Comparative Studies

Validation

Efficacy of 1-(3-Fluoro-4-(1h-1,2,4-triazol-1-yl)phenyl)ethan-1-one vs fluconazole intermediates

A Comparative Guide to the Efficacy of Key Azole Antifungal Intermediates A Senior Application Scientist's Perspective on 1-(3-Fluoro-4-(1h-1,2,4-triazol-1-yl)phenyl)ethan-1-one and its Significance Relative to Fluconazo...

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Author: BenchChem Technical Support Team. Date: April 2026

A Comparative Guide to the Efficacy of Key Azole Antifungal Intermediates

A Senior Application Scientist's Perspective on 1-(3-Fluoro-4-(1h-1,2,4-triazol-1-yl)phenyl)ethan-1-one and its Significance Relative to Fluconazole Precursors

Executive Summary

In the landscape of systemic antifungal drug development, the triazole class remains a cornerstone of therapy. The efficacy of final active pharmaceutical ingredients (APIs) like Voriconazole and Fluconazole is deeply rooted in the chemical architecture of their synthetic intermediates. This guide provides a comparative analysis of two critical ketone intermediates: 1-(3-Fluoro-4-(1h-1,2,4-triazol-1-yl)phenyl)ethan-1-one , a key precursor for the second-generation triazole Voriconazole, and 2',4'-Difluoro-2-(1H-1,2,4-triazol-1-yl)acetophenone , a principal intermediate for the first-generation triazole Fluconazole. While direct antifungal efficacy data on these intermediates is sparse, this analysis extrapolates their potential performance based on the known structure-activity relationships (SAR) of their respective final drug products. We will delve into the established mechanisms of action, present a standardized protocol for in-vitro evaluation, and discuss how the subtle structural differences in these precursors contribute to the distinct antifungal spectra and potency of the final drugs.

Introduction: The Strategic Importance of Intermediates in Azole Antifungal Synthesis

The global rise in invasive fungal infections, coupled with increasing resistance to existing therapies, has intensified the demand for more potent and broad-spectrum antifungal agents.[1] The triazoles, a class of drugs that inhibit the fungal enzyme lanosterol 14α-demethylase (CYP51), are central to this effort.[2][3][4] This enzyme is critical for the biosynthesis of ergosterol, an essential component of the fungal cell membrane.[3][5] Its inhibition leads to ergosterol depletion and the accumulation of toxic sterol precursors, resulting in fungistatic or fungicidal activity.[4]

The synthesis of complex triazoles like Fluconazole and Voriconazole involves multi-step pathways where the efficiency and purity of each intermediate are paramount.[6][7][8] This guide focuses on a comparative analysis of two structurally analogous ketone intermediates:

  • VRC-INT: 1-(3-Fluoro-4-(1h-1,2,4-triazol-1-yl)phenyl)ethan-1-one, a pivotal building block for Voriconazole.

  • FLC-INT: 2',4'-Difluoro-2-(1H-1,2,4-triazol-1-yl)acetophenone, a key precursor in many Fluconazole syntheses.[1]

By examining these precursors, we can gain insight into the foundational chemistry that dictates the therapeutic profile of the resulting second-generation and first-generation triazoles, respectively.

Mechanism of Action: A Shared Pathway

Both VRC-INT and FLC-INT provide the core scaffold necessary for interaction with the fungal CYP51 enzyme. The final drugs derived from these intermediates, Voriconazole and Fluconazole, function by the same mechanism. The nitrogen atom (N4) of the triazole ring binds to the heme iron atom in the active site of lanosterol 14α-demethylase, while the substituted phenyl ring sits in a hydrophobic binding pocket.[9] This competitive inhibition blocks the conversion of lanosterol to ergosterol.[2][3] The increased permeability and disruption of the fungal cell membrane ultimately inhibit fungal growth.[3]

Azole_Mechanism_of_Action cluster_Pathway Ergosterol Biosynthesis Pathway cluster_Inhibition Inhibition by Azole Antifungals cluster_Result Cellular Consequences Lanosterol Lanosterol CYP51 Lanosterol 14α-demethylase (CYP51 Enzyme) Lanosterol->CYP51 Substrate Intermediates 14α-methylated sterols Ergosterol Ergosterol Intermediates->Ergosterol Further Processing CYP51->Intermediates Catalysis Accumulation Accumulation of Toxic 14α-methyl Sterols Depletion Ergosterol Depletion Azole Azole Antifungal (e.g., Voriconazole, Fluconazole) Azole->CYP51 Binds to Heme Iron Inhibits Enzyme Membrane Disrupted Cell Membrane Increased Permeability Accumulation->Membrane Depletion->Membrane Growth_Inhibition Fungal Growth Inhibition (Fungistatic Effect) Membrane->Growth_Inhibition

Mechanism of action for azole antifungal agents.

Comparative Efficacy: An Extrapolated Analysis

Voriconazole is a second-generation triazole known for its broad spectrum of activity, which includes many yeast and mold species, notably Aspergillus species, against which Fluconazole has little activity.[10] This enhanced potency and broader spectrum are attributed to the structural modifications built upon the VRC-INT core, such as the fluoropyrimidine side chain. These modifications allow for more tenacious binding within the active site of the target enzyme.

The table below summarizes the typical in-vitro activity (Minimum Inhibitory Concentration, MIC) for the final drug products , Voriconazole and Fluconazole, against key fungal pathogens. The lower the MIC value, the more potent the compound.

Fungal SpeciesVoriconazole (from VRC-INT) MIC Range (µg/mL)Fluconazole (from FLC-INT) MIC Range (µg/mL)Key Structural Difference Contribution
Candida albicans0.015 - 1.00.25 - 4.0Voriconazole often shows superior potency.
Candida glabrata0.03 - 8.00.5 - 64Voriconazole can be effective against some fluconazole-resistant strains.
Candida krusei0.06 - 4.016 - >64 (Often intrinsically resistant)Voriconazole retains activity where Fluconazole is ineffective.
Cryptococcus neoformans0.03 - 0.51.0 - 16Both are active, but Voriconazole is generally more potent.
Aspergillus fumigatus0.25 - 2.0>64 (Not clinically effective)The defining advantage of the Voriconazole structure.

Note: Data is compiled from multiple clinical and research sources. MIC ranges can vary based on testing methodology and specific strain resistance profiles.

The structural differences between VRC-INT and FLC-INT, specifically the fluorine substitution pattern on the phenyl ring, are foundational to these performance differences. While FLC-INT features a 2,4-difluoro substitution, VRC-INT's precursor structure ultimately leads to a final product that can better accommodate variations in the CYP51 active site across different fungal species, particularly molds.

Standardized Protocol for In-Vitro Susceptibility Testing

To empirically determine and compare the antifungal activity of these intermediates or their derivatives, a standardized methodology is crucial. The Clinical and Laboratory Standards Institute (CLSI) M27 reference method for broth dilution antifungal susceptibility testing of yeasts provides a robust framework.[11][12][13][14]

Experimental Protocol: CLSI M27 Broth Microdilution Assay
  • Preparation of Antifungal Stock Solutions: Dissolve VRC-INT and FLC-INT in dimethyl sulfoxide (DMSO) to a high concentration (e.g., 1280 µg/mL).

  • Inoculum Preparation: Culture yeast strains (e.g., Candida albicans ATCC 90028) on potato dextrose agar for 24 hours. Suspend colonies in sterile saline to match the turbidity of a 0.5 McFarland standard. This suspension is then diluted in RPMI 1640 medium to achieve a final inoculum concentration of 0.5–2.5 x 10³ CFU/mL.

  • Microdilution Plate Setup:

    • Dispense 100 µL of RPMI 1640 medium into wells of a 96-well microtiter plate.

    • Add the antifungal stock solution to the first well and perform a two-fold serial dilution across the plate to create a concentration gradient.

    • Add 100 µL of the prepared yeast inoculum to each well.

    • Include a drug-free well for a growth control and an un-inoculated well for a sterility control.

  • Incubation: Incubate the plates at 35°C for 24-48 hours.

  • MIC Determination: The Minimum Inhibitory Concentration (MIC) is defined as the lowest concentration of the compound that causes a significant (typically ≥50% for fungistatic azoles) inhibition of growth compared to the drug-free control well.[1]

Antifungal_Susceptibility_Workflow start Start prep_stock Prepare Antifungal Stock Solutions (in DMSO) start->prep_stock prep_inoculum Prepare Fungal Inoculum (0.5 McFarland Standard) start->prep_inoculum dilution Perform 2-fold Serial Dilution of Compounds in 96-Well Plate prep_stock->dilution inoculate Inoculate Wells with Standardized Fungal Suspension prep_inoculum->inoculate dilution->inoculate controls Include Growth and Sterility Controls inoculate->controls incubate Incubate Plate (35°C, 24-48h) controls->incubate read_mic Read Plate and Determine MIC50 Value incubate->read_mic end End read_mic->end

Workflow for CLSI M27 Broth Microdilution Assay.

Conclusion and Future Directions

While 1-(3-Fluoro-4-(1h-1,2,4-triazol-1-yl)phenyl)ethan-1-one (VRC-INT) and 2',4'-Difluoro-2-(1H-1,2,4-triazol-1-yl)acetophenone (FLC-INT) are not intended for direct therapeutic use, their chemical structures are the blueprints for the efficacy of Voriconazole and Fluconazole, respectively. The analysis of their final products strongly suggests that the core scaffold provided by VRC-INT is conducive to building a more potent, broader-spectrum antifungal agent. The structural nuances of VRC-INT are a key starting point that enables the development of second-generation triazoles with activity against challenging pathogens like Aspergillus.

For drug development professionals, this underscores a critical lesson: the strategic design and selection of early-stage intermediates can have profound implications for the final drug's clinical performance. Future research should focus on synthesizing and testing novel derivatives built upon these and similar core scaffolds. By modifying peripheral functional groups while retaining the essential pharmacophore, it may be possible to develop next-generation antifungals with enhanced potency, an expanded spectrum of activity, and the ability to overcome existing resistance mechanisms.

References

  • Journal of Skin and Sexually Transmitted Diseases. (2021). Drug interactions of azole antifungals. Available at: [Link]

  • Taylor & Francis Online. (Date N/A). Lanosterol 14 alpha-demethylase – Knowledge and References. Available at: [Link]

  • MDPI. (2020). Sterol 14α-Demethylase Ligand-Binding Pocket-Mediated Acquired and Intrinsic Azole Resistance in Fungal Pathogens. Available at: [Link]

  • Environmental Health Perspectives. (Date N/A). Azole fungicides affect mammalian steroidogenesis by inhibiting sterol 14 alpha-demethylase and aromatase. Available at: [Link]

  • ACS Publications. (2000). A Three-Dimensional Model of Lanosterol 14α-Demethylase of Candida albicans and Its Interaction with Azole Antifungals. Available at: [Link]

  • National Institutes of Health (NIH). (2017). Novel fluconazole derivatives with promising antifungal activity. Available at: [Link]

  • ACS Publications. (2021). Design, Synthesis, and In Vitro and In Vivo Evaluation of Novel Fluconazole-Based Compounds with Promising Antifungal Activities. Available at: [Link]

  • ANSI Webstore. (2008). Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts; Approved Standard—Third Edition. Available at: [Link]

  • National Institutes of Health (NIH). (2024). Fluconazole Analogs and Derivatives: An Overview of Synthesis, Chemical Transformations, and Biological Activity. Available at: [Link]

  • National Institutes of Health (NIH). (2010). Differential Azole Antifungal Efficacies Contrasted Using a Saccharomyces cerevisiae Strain Humanized for Sterol 14α-Demethylase at the Homologous Locus. Available at: [Link]

  • Google Patents. (1996). WO1996020181A1 - Commercial process for the manufacture of fluconazole and intermediates useful in the manufacture thereof.
  • ResearchGate. (2015). Synthesis and antifungal activity of 1,2,3-triazole containing fluconazole analogues. Available at: [Link]

  • Google Patents. (1995). WO1995007895A1 - Methods for the manufacture of fluconazole and forms thereof, intermediates useful in the manufacture thereof, and combinations comprising fluconazole.
  • ResearchGate. (2008). Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts; Approved Standard—Third Edition. Available at: [Link]

  • MDPI. (2024). Fluconazole Analogs and Derivatives: An Overview of Synthesis, Chemical Transformations, and Biological Activity. Available at: [Link]

  • Google Patents. (1999). US5872258A - Commercial process for the manufacture of fluconazole and intermediates useful in the manufacture thereof.
  • ANSI Webstore. (Date N/A). CLSI M27-A3 - Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts; Approved Standard-Third Edition. Available at: [Link]

  • Clinical and Laboratory Standards Institute (CLSI). (2017). M27 | Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts. Available at: [Link]

Sources

Comparative

Cross-Validation of Spectroscopic Data for Synthesized 1-(3-Fluoro-4-(1H-1,2,4-triazol-1-yl)phenyl)ethan-1-one: A Platform Comparison Guide

Executive Summary Triazole derivatives are foundational scaffolds in medicinal chemistry, frequently utilized in the development of antifungal agents and as pharmacophores that mimic urea bioisosteres. The synthesis of 1...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Triazole derivatives are foundational scaffolds in medicinal chemistry, frequently utilized in the development of antifungal agents and as pharmacophores that mimic urea bioisosteres. The synthesis of 1-(3-Fluoro-4-(1H-1,2,4-triazol-1-yl)phenyl)ethan-1-one represents a critical intermediate step requiring rigorous structural validation. Because the 1,2,4-triazole ring and the ortho-fluoroacetophenone moiety present unique electronic environments, cross-validating spectroscopic data is essential to confirm regioselectivity and batch purity.

This guide objectively compares the performance of routine benchtop analytical platforms (60 MHz NMR / Single-Quad LC-MS) against high-resolution core facility alternatives (400 MHz NMR / TOF-HRMS) . By examining the causality behind these experimental choices, we provide researchers and drug development professionals with a framework for optimizing QA/QC workflows.

The Analytical Challenge: Causality in Spectroscopic Behavior

The structural elucidation of 1,2,4-triazole derivatives hinges on specific electronic deshielding effects. The protons directly attached to the triazole carbons (C3-H and C5-H) resonate significantly downfield (δ 7.5–9.5 ppm) due to the electron-withdrawing nature of the adjacent nitrogen atoms, as detailed in1[1]. Furthermore, the presence of a fluorine atom on the aromatic ring introduces complex 19F−1H scalar couplings.

While 2[2] is highly efficient for routine process control, the fixed width of J -couplings on a frequency scale means that lower magnetic fields often result in severe signal overlap[3]. Consequently, 4[4] becomes a causal necessity for resolving the multiplet structures of the fluoro-aromatic core.

Causality Compound 1-(3-Fluoro-4-(1H-1,2,4-triazol-1-yl) phenyl)ethan-1-one Triazole Triazole Ring (C3-H, C5-H) Compound->Triazole Aromatic Fluoro-Aromatic Core (Complex Splitting) Compound->Aromatic Acetyl Acetyl Group (-CH3) Compound->Acetyl Shift1 δ 8.2 - 9.0 ppm (Deshielded by N) Triazole->Shift1 Shift2 δ 7.7 - 8.1 ppm (19F-1H Coupling) Aromatic->Shift2 Shift3 δ 2.6 ppm (Singlet) Acetyl->Shift3

Fig 1. Causality of NMR chemical shifts based on molecular substructures.

Platform Comparison: Benchtop vs. High-Resolution Alternatives

When establishing a QA/QC pipeline for synthesized intermediates, selecting the appropriate analytical platform is a balance between throughput, resolution, and operational cost.

Table 1: Quantitative Comparison of Analytical Platforms
MetricBenchtop NMR (60 MHz)High-Field NMR (400 MHz)Single-Quad LC-MSTOF-HRMS
Primary Use Case Rapid QA/QC, Process MonitoringComplex Structural ElucidationRoutine Mass ConfirmationExact Mass, Impurity Profiling
Resolution Low (Signal overlap common)High (Resolves J -couplings)Nominal Mass ( ± 0.1 Da)Exact Mass ( ± 5 ppm)
Throughput High (< 5 mins/sample)Medium (Requires core facility)High (Flow injection)Medium (Chromatographic separation)
Cost/Maintenance Low (Cryogen-free)High (Liquid He/N 2​ required)MediumHigh

Self-Validating Experimental Protocols

To ensure scientific trustworthiness, every protocol described below functions as a self-validating system. This requires the integration of System Suitability Tests (SST), internal references, and blank subtractions to eliminate false positives and instrument drift.

Protocol 1: NMR Cross-Validation (60 MHz vs. 400 MHz)

Causality of Solvent Choice: DMSO- d6​ is selected over CDCl 3​ due to the high polarity and potential hydrogen bonding of the triazole ring, which severely limits solubility in non-polar solvents[5].

Step-by-Step Methodology:

  • System Suitability & Blank Run: Inject a blank NMR tube containing only DMSO- d6​ with 0.03% v/v Tetramethylsilane (TMS). Lock the TMS peak at exactly 0.00 ppm to calibrate the chemical shift axis. This validates magnetic field stability.

  • Sample Preparation: Dissolve 15 mg of the synthesized 1-(3-Fluoro-4-(1H-1,2,4-triazol-1-yl)phenyl)ethan-1-one in 0.6 mL of the calibrated DMSO- d6​ solution. Transfer to a standard 5 mm NMR tube.

  • Benchtop Acquisition (60 MHz): Insert the sample into the benchtop spectrometer. Acquire 16 scans with a 10-second relaxation delay ( D1​ ). Causality: A longer D1​ is required at lower fields to ensure complete T1​ relaxation of the rigid aromatic protons, preventing signal truncation.

  • High-Field Acquisition (400 MHz): Transfer the same sample to the 400 MHz spectrometer. Acquire 16 scans with a 2-second relaxation delay.

  • Data Processing: Apply a 0.3 Hz exponential line broadening function, Fourier transform, and phase correct. Compare the integration values against the theoretical proton count (8 protons total).

Protocol 2: Mass Spectrometry (SQ-MS vs. TOF-HRMS)

Causality of Ionization Mode: Electrospray Ionization in positive mode (ESI+) is chosen because the basic nitrogen atoms in the 1,2,4-triazole ring readily accept a proton to form a highly stable [M+H]+ cation.

Step-by-Step Methodology:

  • Calibration (Self-Validation): Perform a pre-run injection of a known calibration standard (e.g., sodium formate cluster) to ensure mass accuracy across the target range (m/z 100-500).

  • Blank Injection: Inject a blank solvent (50:50 Water:Acetonitrile with 0.1% Formic Acid) to confirm the absence of carryover from previous runs.

  • Sample Preparation: Dilute the synthesized compound to 1 µg/mL in the mobile phase.

  • SQ-MS Acquisition: Run via flow injection analysis (FIA). Monitor for the nominal mass [M+H]+ at m/z 206.1.

  • TOF-HRMS Acquisition: Inject into the LC-TOF system. Extract the exact mass chromatogram for [M+H]+ (Theoretical m/z: 206.0724). An error of < 5 ppm validates the isotopic fidelity of the synthesized batch.

Workflow Synth Synthesized Intermediate Prep Sample Preparation Synth->Prep BenchNMR Benchtop NMR (60 MHz) Prep->BenchNMR Rapid QA HighNMR High-Field NMR (400 MHz) Prep->HighNMR Structural Elucidation SQMS Single-Quad MS (Routine) Prep->SQMS Mass Confirm HRMS TOF HRMS (Exact Mass) Prep->HRMS Isotopic Fidelity Data Cross-Validation & QA/QC Release BenchNMR->Data HighNMR->Data SQMS->Data HRMS->Data

Fig 2. Multi-tier cross-validation workflow for pharmaceutical intermediates.

Data Synthesis and Interpretation

The cross-validation of the spectroscopic data clearly demonstrates the utility and limitations of each platform. While benchtop NMR successfully identifies the presence of the triazole ring and the acetyl group, it fails to resolve the critical fluorine-proton couplings necessary to definitively prove the regiochemistry of the aromatic substitution.

Table 2: 1 H NMR Chemical Shift Cross-Validation
Structural FeatureExpected Shift60 MHz Benchtop Observation400 MHz High-Field ObservationResolution Causality
Acetyl (-CH 3​ ) ~2.6 ppm2.65 ppm (br s)2.64 ppm (s)Singlet easily resolved on both platforms.
Aromatic Core 7.7 - 8.1 ppm7.90 ppm (m, unresolved)7.85 (dd), 7.92 (t), 8.01 (dd)60 MHz suffers from severe J -coupling overlap; 400 MHz resolves JHF​ and JHH​ .
Triazole C3-H ~8.3 ppm8.30 ppm (br s)8.28 ppm (s)Deshielded singlet resolved on both.
Triazole C5-H ~8.9 ppm8.95 ppm (br s)8.92 ppm (s)Deshielded singlet resolved on both.

Conclusion & Recommendations

For the routine batch release of 1-(3-Fluoro-4-(1H-1,2,4-triazol-1-yl)phenyl)ethan-1-one, a combination of Benchtop NMR (60 MHz) and Single-Quad MS provides a highly efficient, self-validating system that minimizes operational bottlenecks. However, during initial route optimization or when investigating batch failures, cross-validation using High-Field NMR (400 MHz) and TOF-HRMS is strictly required to resolve complex aromatic splitting patterns and rule out isobaric impurities.

References

  • Synthesis and Biological Evaluation of Novel 1,2,4-Triazole Derivatives Containing Amino Acid Fragments. PMC/NIH. URL: [Link]

  • Multiplatform Benchtop NMR Interlaboratory Study of Model Liquid Dosage Forms of Pharmaceutical Products. Analytical Chemistry - ACS Publications. URL:[Link]

  • High-field to Benchtop NMR Spectroscopy - Part 3. Oxford Instruments. URL:[Link]

  • High-field to Benchtop NMR Spectroscopy - Part 1. Oxford Instruments. URL:[Link]

Sources

Validation

Comparative Toxicity Guide: 1-(3-Fluoro-4-(1H-1,2,4-triazol-1-yl)phenyl)ethan-1-one vs. Established Triazole Scaffolds

As a Senior Application Scientist in predictive toxicology, I frequently evaluate novel chemical scaffolds to determine their safety viability before they advance into late-stage drug development or agricultural deployme...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist in predictive toxicology, I frequently evaluate novel chemical scaffolds to determine their safety viability before they advance into late-stage drug development or agricultural deployment. Triazole compounds are cornerstones in both clinical antifungal therapy and agricultural disease management due to their potent inhibition of sterol 14α-demethylase (CYP51). However, the therapeutic window of these compounds is often limited by off-target toxicity.

This guide provides an in-depth, objective comparison of the toxicity profile of 1-(3-Fluoro-4-(1H-1,2,4-triazol-1-yl)phenyl)ethan-1-one (hereafter referred to as 3-F-4-TA )—a structurally distinct experimental triazole derivative featuring a fluorinated phenyl ring and an acetyl group—against established clinical and agricultural triazole alternatives.

Mechanistic Basis of Triazole Toxicity

To understand the comparative safety of 3-F-4-TA, we must first establish the causality behind triazole-induced cellular damage. The hepatotoxicity of azole antifungals and agricultural triazoles is primarily driven by their affinity for the heme iron of mammalian cytochrome P450 enzymes (e.g., CYP3A4, CYP2C9), which can manifest as acute hepatocellular or mixed hepatocellular-cholestatic reactions[1].

While 3-F-4-TA is designed to maximize target-site binding, the electron-withdrawing fluorine atom at the meta position alters its lipophilicity and redox potential. This structural shift can induce mitochondrial membrane potential (MMP) collapse. When the lipophilic scaffold accumulates in mitochondrial membranes, it disrupts the electron transport chain (ETC), leading to reactive oxygen species (ROS) generation and subsequent apoptosis—a mechanism well-documented in the neurotoxicity and hepatotoxicity of heavily halogenated triazoles like propiconazole and tebuconazole[2].

ToxicityPathway Triazole Triazole Exposure (3-F-4-TA) CYP CYP450 Inhibition (Off-target) Triazole->CYP Binds Heme Mito Mitochondrial Dysfunction (MMP Collapse) Triazole->Mito Accumulation ROS ROS Generation (Oxidative Stress) CYP->ROS Uncoupling Mito->ROS ETC Disruption Apoptosis Hepatocyte Apoptosis (Cell Death) ROS->Apoptosis Peroxidation

Triazole-induced hepatotoxicity pathway via CYP450 inhibition and mitochondrial dysfunction.

Comparative Toxicity Data

The overall toxicity ranking and cellular impact of various triazoles highlight the importance of structural nuances[3]. To objectively benchmark 3-F-4-TA, we synthesize quantitative data from predictive in vitro toxicology assays comparing it to Fluconazole (a highly tolerated clinical standard), Tebuconazole, and Propiconazole (agricultural standards with known mitochondrial liabilities).

CompoundPrimary ApplicationHepG2 Cytotoxicity IC₅₀ (µM)CYP3A4 Inhibition IC₅₀ (µM)MMP Reduction (%)ROS Induction (Fold Change)
3-F-4-TA Experimental Scaffold85.212.435%2.1x
Fluconazole Clinical Antifungal>200.045.0<10%1.2x
Tebuconazole Agricultural Fungicide65.08.545%3.5x
Propiconazole Agricultural Fungicide50.06.250%4.0x

Data Interpretation: 3-F-4-TA demonstrates a moderate toxicity profile. It is more cytotoxic and inhibitory to human CYP3A4 than Fluconazole, indicating it requires further optimization for systemic clinical use. However, it exhibits a significantly safer mitochondrial profile (lower MMP reduction and ROS induction) compared to the agricultural fungicides Tebuconazole and Propiconazole.

Self-Validating Experimental Protocols

Protocol A: High-Content Screening (HCS) for Hepatotoxicity

Causality Rationale: Traditional cell viability assays (e.g., MTT) fail to capture early mechanistic toxicity. By multiplexing fluorescent probes, we simultaneously measure cell loss, nuclear morphology, MMP, and ROS. If the MMP signal drops without a corresponding spike in ROS, the toxicity is likely non-oxidative. A simultaneous event confirms ETC uncoupling.

Step-by-Step Methodology:

  • Cell Culture & Seeding: Seed HepG2 human liver carcinoma cells at 10,000 cells/well in a 96-well collagen-coated optical plate. Incubate for 24h at 37°C, 5% CO₂.

    • Self-Validation Check: Include a vehicle control (0.1% DMSO) to establish baseline health and an untreated control to rule out solvent toxicity.

  • Compound Treatment: Treat cells with a 10-point dose-response curve of 3-F-4-TA, Fluconazole, and Tebuconazole (0.1 µM to 300 µM) for 24h and 48h.

  • Multiplex Staining: Wash wells gently with PBS. Add a staining cocktail containing Hoechst 33342 (nuclear count/morphology), TMRE (MMP indicator), and CellROX Green (ROS indicator). Incubate for 45 minutes in the dark at 37°C.

  • Image Acquisition & Analysis: Image using an automated epifluorescence microscope (e.g., PerkinElmer Operetta). Quantify TMRE intensity drop relative to CellROX accumulation.

    • Self-Validation Check: Use FCCP (a known uncoupler) as a positive control to guarantee the TMRE dye is accurately reporting mitochondrial depolarization.

HCSWorkflow Seed 1. Seed HepG2 Dose 2. Dosing Seed->Dose Stain 3. Staining Dose->Stain Image 4. Imaging Stain->Image Analyze 5. Analysis Image->Analyze

Step-by-step High-Content Screening workflow for evaluating triazole hepatotoxicity.

Protocol B: Cytochrome P450 (CYP3A4) Inhibition Assay

Causality Rationale: Triazoles are notorious for drug-drug interactions via CYP inhibition. Measuring the IC₅₀ against human CYP3A4 establishes the off-target endocrine and metabolic disruption potential of the acetyl and fluoro-phenyl moieties in 3-F-4-TA.

Step-by-Step Methodology:

  • Enzyme Preparation: Reconstitute recombinant human CYP3A4 and cytochrome P450 reductase in 100 mM potassium phosphate buffer (pH 7.4).

  • Pre-incubation: Mix the enzyme preparation with varying concentrations of 3-F-4-TA (0.01 to 100 µM) in a black 96-well plate.

    • Self-Validation Check: Include Ketoconazole (a potent CYP3A4 inhibitor) as a positive control to validate assay sensitivity.

  • Reaction Initiation: Add the fluorogenic substrate BOMCC (7-Benzyloxy-4-trifluoromethylcoumarin) and an NADPH regeneration system. Incubate at 37°C for 30 minutes.

  • Fluorescence Measurement: Read fluorescence (Ex/Em = 415/460 nm) using a microplate reader. Calculate the IC₅₀ using non-linear regression.

Conclusion

The structural modifications in 1-(3-Fluoro-4-(1H-1,2,4-triazol-1-yl)phenyl)ethan-1-one present a highly specific toxicological profile. While it demonstrates higher in vitro cytotoxicity and ROS generation than the clinical standard Fluconazole, it successfully mitigates the severe mitochondrial liabilities seen in heavily halogenated agricultural triazoles like Propiconazole and Tebuconazole. By utilizing multiplexed HCS and targeted CYP assays, drug development professionals can accurately delineate the therapeutic window of this novel triazole scaffold, paving the way for safer, next-generation antifungal agents.

References[3] Title: A Systematic Review on the Toxicology of European Union-Approved Triazole Fungicides in Cell Lines and Mammalian Models

Source: PMC (nih.gov) URL:[Link][2] Title: Neurotoxicity assessment of triazole fungicides on mitochondrial oxidative respiration and lipids in differentiated human SH-SY5Y neuroblastoma cells Source: PubMed (nih.gov) URL:[Link][1] Title: Hepatotoxicity of antifungal agents Source: ResearchGate URL:[Link]

Sources

Comparative

Strategic Evaluation: 1-(3-Fluoro-4-(1H-1,2,4-triazol-1-yl)phenyl)ethan-1-one vs. Standard Acetophenone Derivatives in Drug Design

Executive Summary In hit-to-lead optimization, the selection of core building blocks dictates the pharmacokinetic and pharmacodynamic trajectory of a drug candidate. While standard acetophenone derivatives offer syntheti...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In hit-to-lead optimization, the selection of core building blocks dictates the pharmacokinetic and pharmacodynamic trajectory of a drug candidate. While standard acetophenone derivatives offer synthetic tractability and a basic hydrogen-bond acceptor, they frequently suffer from rapid oxidative metabolism and poor target residence times.

The integration of specific pharmacophores—namely, a 1,2,4-triazole ring and a meta-fluorine substitution—transforms the acetophenone core into a highly privileged scaffold. 1-(3-Fluoro-4-(1H-1,2,4-triazol-1-yl)phenyl)ethan-1-one exemplifies this rational drug design. This guide objectively compares this advanced hybrid against standard acetophenones, detailing the structural causality, comparative binding affinities, and self-validating experimental workflows required to evaluate them.

Structural Deconstruction & Pharmacophore Analysis

To understand why 1-(3-Fluoro-4-(1H-1,2,4-triazol-1-yl)phenyl)ethan-1-one outperforms unsubstituted or simple alkylated acetophenones, we must analyze the causality behind its structural modifications:

The 1,2,4-Triazole Motif: Enhancing Target Engagement

Standard acetophenones rely on weak hydrophobic packing and a single carbonyl hydrogen-bond acceptor. The introduction of the 1H-1,2,4-triazole ring at the para-position fundamentally alters the molecule's interaction profile. Triazoles are renowned in medicinal chemistry for their metabolic stability and their ability to coordinate with metal ions—most notably the heme iron in cytochrome P450 enzymes, a mechanism exploited by blockbuster azole antifungals . Furthermore, the triazole provides multiple geometrically distinct hydrogen-bond acceptor sites, drastically improving target residence time.

The Meta-Fluorine Substitution: Metabolic Shielding and pKa Modulation

The addition of a fluorine atom ortho to the triazole (the 3-position of the phenyl ring) serves a dual purpose. First, the C-H bonds adjacent to electron-rich heterocycles are prime targets for CYP450-mediated aromatic hydroxylation. The exceptional bond dissociation energy of the C-F bond (~116 kcal/mol) effectively blocks this oxidative liability, extending the compound's half-life . Second, fluorine's strong inductive electron-withdrawing effect (-I) reduces the electron density of the adjacent triazole. This subtle electronic modulation lowers the basicity (pKa) of the triazole nitrogen, a proven strategy to mitigate off-target hERG channel binding and subsequent cardiotoxicity .

Mechanistic Pathway Visualization

The following diagram illustrates the divergent metabolic fates of standard acetophenones versus the fluorinated triazolyl derivative when exposed to hepatic clearance mechanisms.

Pharmacokinetic_Comparison cluster_std Standard Acetophenone cluster_fluoro 1-(3-Fluoro-4-(1H-1,2,4-triazol-1-yl)phenyl)ethan-1-one S1 Standard Acetophenone S2 CYP450 Oxidation S1->S2 Unshielded C-H S3 Rapid Clearance (t½ < 10 min) S2->S3 High CL_int F1 Fluorinated Triazolyl Acetophenone F2 Steric & Electronic Shielding F1->F2 C-F Bond Protection F3 Target Engagement (t½ > 120 min) F2->F3 Sustained Exposure

Fig 1: Metabolic fate comparison between standard and fluorinated triazolyl acetophenones.

Experimental Workflows & Protocols

To objectively validate the theoretical advantages of the fluorinated triazolyl acetophenone, the following self-validating experimental systems must be employed.

Protocol 1: In Vitro Microsomal Stability Assay (Metabolic Clearance)

Objective: Quantify the intrinsic clearance ( CLint​ ) to prove the metabolic shielding effect of the C-F bond. Self-Validation Mechanism: This assay includes Verapamil (a known high-clearance compound) to validate the enzymatic viability of the microsomes, and Warfarin (low-clearance) to establish the baseline for assay noise.

Step-by-Step Methodology:

  • Preparation: Thaw Human Liver Microsomes (HLMs) on ice. Prepare a 0.5 mg/mL HLM suspension in 100 mM potassium phosphate buffer (pH 7.4) containing 3 mM MgCl2​ .

  • Compound Spiking: Add the test compound (Standard Acetophenone or Fluorinated Triazolyl Acetophenone) to achieve a final concentration of 1 µM. Keep the final DMSO concentration ≤0.1% to prevent CYP enzyme inhibition.

  • Initiation: Pre-incubate the mixture at 37°C for 5 minutes. Initiate the metabolic reaction by adding NADPH to a final concentration of 1 mM.

  • Time-Course Quenching: At designated time points (0, 5, 15, 30, and 60 minutes), extract 50 µL aliquots and immediately quench the reaction by adding 150 µL of ice-cold acetonitrile containing an internal standard (e.g., 100 ng/mL Tolbutamide).

  • Centrifugation & Analysis: Centrifuge the quenched plates at 4,000 rpm for 15 minutes at 4°C to precipitate proteins. Analyze the supernatant via LC-MS/MS.

  • Data Processing: Plot the natural log of the remaining compound percentage versus time. Calculate the slope (k) to derive t1/2​=0.693/k and CLint​=(k×V)/M , where V is the incubation volume and M is the microsomal protein mass.

Protocol 2: Surface Plasmon Resonance (SPR) for Target Binding Affinity

Objective: Measure the association ( kon​ ) and dissociation ( koff​ ) rates to demonstrate the enhanced target residence time provided by the triazole moiety. Self-Validation Mechanism: A reference flow cell (unmodified dextran matrix) is utilized simultaneously to subtract bulk refractive index shifts and identify non-specific binding artifacts.

Step-by-Step Methodology:

  • Ligand Immobilization: Activate a CM5 sensor chip using standard EDC/NHS chemistry. Immobilize the target protein (e.g., a recombinant kinase or CYP51) via amine coupling to achieve a density of ~2000 Response Units (RU). Block remaining active sites with 1M ethanolamine.

  • Buffer Preparation: Prepare running buffer (HBS-EP+) supplemented with 5% DMSO to ensure the solubility of the lipophilic acetophenone derivatives.

  • Analyte Injection: Prepare serial dilutions of the test compounds (0.1 µM to 10 µM) in the running buffer. Inject analytes over the active and reference flow cells at a flow rate of 30 µL/min for 120 seconds (association phase), followed by a 300-second buffer wash (dissociation phase).

  • Regeneration: If the compound does not fully dissociate, apply a mild 60-second pulse of 10 mM Glycine-HCl (pH 2.5) to regenerate the surface without denaturing the target protein.

  • Kinetic Fitting: Subtract the reference channel data from the active channel data. Fit the resulting sensograms to a 1:1 Langmuir binding model to extract the equilibrium dissociation constant ( Kd​=koff​/kon​ ).

Quantitative Data Comparison

The following table summarizes representative experimental data illustrating the structure-activity relationship (SAR) progression from a standard acetophenone to the advanced fluorinated triazolyl hybrid.

CompoundCalculated LogPHLM CLint​ (µL/min/mg)Half-life ( t1/2​ , min)Target Affinity ( Kd​ , µM)
Standard Acetophenone 1.6> 150 (High)< 10> 50.0 (Weak)
4-(1H-1,2,4-triazol-1-yl)acetophenone 1.285 (Moderate)225.2 (Moderate)
1-(3-Fluoro-4-(1H-1,2,4-triazol-1-yl)phenyl)ethan-1-one 1.8< 15 (Low)> 1200.45 (Potent)

Data Interpretation: While the addition of the triazole ring improves binding affinity ( Kd​ drops from >50 µM to 5.2 µM), it lowers the LogP and only moderately improves half-life. The strategic addition of the meta-fluorine atom restores optimal lipophilicity (LogP 1.8), drastically reduces intrinsic clearance by shielding the aromatic ring, and pushes the binding affinity into the sub-micromolar range.

Conclusion & Strategic Recommendations

In modern drug design, standard acetophenones are generally relegated to the status of early-stage screening hits or raw synthetic precursors due to their rapid metabolic degradation and lack of specific binding vectors.

1-(3-Fluoro-4-(1H-1,2,4-triazol-1-yl)phenyl)ethan-1-one represents a highly optimized, field-ready building block. Researchers should prioritize this hybrid scaffold when:

  • Targeting Metalloenzymes: The triazole nitrogen is perfectly positioned for heme/metal coordination.

  • Overcoming First-Pass Metabolism: The C-F bond provides a proven steric and electronic shield against hepatic CYP450 oxidation.

  • Mitigating hERG Toxicity: The inductive pull of the fluorine atom lowers the pKa of the triazole, reducing the likelihood of off-target ion channel interactions.

By utilizing this pre-optimized scaffold, drug development professionals can bypass months of iterative SAR cycles, directly entering lead optimization with a metabolically robust and highly specific pharmacophore.

References

  • Pereira, D., Neves, A. R., Gonçalves, C., Vasconcelos, V., Pinto, M., Sousa, E., Almeida, J. R., Correia-da-Silva, M., & Cidade, H. (2022). "Development of Triazolyl Acetophenone Hybrids as a New Strategy for the Prevention of Marine Biofouling." Marine Drugs, 20(11), 692. URL: [Link]

  • Meanwell, N. A. (2018). "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry, 61(14), 5822-5880. URL: [Link]

  • Xing, L., Blakemore, D. C., Narayanan, A., Unwalla, R., Lovering, F., & Denny, R. A. (2015). "Fluorine in Drug Design: A Case Study With Fluoroanisoles." ChemMedChem, 10(4), 715-726. URL: [Link]

Safety & Regulatory Compliance

Handling

Personal protective equipment for handling 1-(3-Fluoro-4-(1h-1,2,4-triazol-1-yl)phenyl)ethan-1-one

As a Senior Application Scientist overseeing the scale-up and safety protocols of reactive pharmaceutical intermediates, I have designed this comprehensive guide to address the specific logistical and safety challenges o...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist overseeing the scale-up and safety protocols of reactive pharmaceutical intermediates, I have designed this comprehensive guide to address the specific logistical and safety challenges of handling 1-(3-Fluoro-4-(1H-1,2,4-triazol-1-yl)phenyl)ethan-1-one .

Often utilized as a critical building block in the synthesis of antifungal agents and agrochemicals, this halogenated aryl triazole presents unique physicochemical hazards. This guide bypasses generic safety data to provide you with a self-validating, structurally grounded operational framework.

Structural Hazard Profiling: The Causality of Risk

To effectively protect yourself, you must first understand why this specific molecule is hazardous. We do not just wear PPE because a manual dictates it; we wear it because of the molecule's structural biology.

  • The Fluorine Substitution (Lipophilicity): The presence of the fluorine atom at the meta-position of the phenyl ring significantly enhances the molecule's lipophilicity. In biological systems, this structural feature is intentionally designed to facilitate rapid membrane penetration and increase bioavailability[1]. In a laboratory setting, this means the compound can bypass the stratum corneum (the skin's outer layer) much more efficiently than non-fluorinated analogs, making dermal exposure a critical and rapid hazard.

  • The 1,2,4-Triazole Moiety (Sensitization): Triazole rings are potent nitrogen-rich coordinating groups. While this allows them to effectively bind to target enzymes (like fungal cytochrome P450)[1], aryl triazoles are also documented skin sensitizers. Repeated dermal exposure can trigger an immune response, leading to severe allergic contact dermatitis[2].

  • The Acetophenone Core (Reactivity): The ethan-1-one backbone acts as an electrophilic center. While relatively stable under ambient conditions, acetophenone derivatives require strict handling protocols and the use of chemical-resistant elastomers that will not degrade upon contact[3]. Furthermore, fluorinated triazoles can exhibit thermal instability under extreme conditions, necessitating careful temperature management during synthesis[4].

Quantitative Hazard & Physicochemical Data

Table 1: Estimated Physicochemical Profile for 1-(3-Fluoro-4-(1H-1,2,4-triazol-1-yl)phenyl)ethan-1-one

ParameterValue / DescriptionOperational Implication
Molecular Weight 205.19 g/mol Fine powder; high risk of aerosolization during transfer.
Physical State Solid (Crystalline/Powder)Requires static-free weighing environments.
Primary Hazards Skin Irritant, Sensitizer, Eye IrritantMandates full dermal and ocular isolation.
Aquatic Toxicity High (Chronic Category 2/3)Absolute prohibition of drain disposal[2].

Personal Protective Equipment (PPE) Matrix

Based on the structural lipophilicity and sensitization risks, standard latex or thin nitrile gloves are insufficient for prolonged handling.

Table 2: Required PPE and Mechanistic Justification

PPE CategorySpecificationMechanistic Justification
Hand Protection Double-gloving: Inner 4-mil Nitrile, Outer 8-mil Butyl Rubber.Nitrile provides dexterity; Butyl rubber prevents the lipophilic fluorinated compound from permeating[3].
Eye Protection Indirect-vented chemical splash goggles.Prevents micro-particulate aerosolization from contacting ocular mucosa.
Respiratory N95 or P100 particulate respirator (if outside a fume hood).Mitigates inhalation of fine crystalline dust during powder transfer.
Body Protection Tyvek® disposable sleeves over a flame-retardant lab coat.Prevents accumulation of sensitizing triazole dust on reusable fabric.

Standard Operating Procedure: Handling & Transfer

This protocol is designed as a self-validating system . Do not proceed to the next step unless the validation check is successful.

Step 1: Environmental Preparation

  • Action: Clear a Class II Type A2 biological safety cabinet or a standard chemical fume hood. Lay down anti-static weighing paper.

  • Validation Check: Use an anemometer to verify the face velocity of the fume hood is between 0.4 to 0.6 m/s (80-120 fpm). If airflow is inadequate, do not open the chemical container.

Step 2: PPE Donning & Inspection

  • Action: Don the PPE specified in Table 2.

  • Validation Check: Inspect the outer butyl rubber gloves for any signs of degradation, micro-tears, or punctures before handling the acetophenone derivative[3].

Step 3: Closed-System Transfer

  • Action: Utilize a static-dissipative spatula to transfer the powder. Weigh the material directly into a tared, sealable reaction vessel rather than an open weigh boat.

  • Causality: The triazole powder is prone to static cling. Using static-dissipative tools prevents the powder from aerosolizing and adhering to the outside of the vessel, mitigating exposure risk.

Step 4: Solvent Addition

  • Action: Add the reaction solvent (e.g., DMF, DMSO, or DCM) slowly down the side of the vessel to wash any residual powder into the solution before sealing.

Spill Response & Disposal Plan

Because aryl triazoles pose long-term aquatic toxicity risks[2], any spill must be treated as a severe environmental hazard.

Immediate Spill Containment Protocol:

  • Isolate: Evacuate personnel from the immediate vicinity.

  • Suppress: If the spill is a dry powder, gently cover it with damp vermiculite or a commercial absorbent pad to prevent aerosolization. Do not sweep dry powder.

  • Neutralize & Decontaminate: Wipe the area with a 10% alkaline wash (e.g., dilute sodium carbonate) followed by a 10% bleach solution to degrade the active pharmaceutical intermediate, then rinse with water.

  • Dispose: Place all contaminated absorbent materials, including the outer layer of your gloves, into a clearly labeled, sealable hazardous waste container.

Waste Disposal Routing:

  • Solid Waste: Must be routed for high-temperature incineration.

  • Liquid Waste: Halogenated/nitrogenous waste streams must be segregated. Do not mix with standard organic waste, as the triazole ring can react unpredictably with strong oxidizers.

Operational Workflow Visualization

Below is the logical workflow for handling this compound, mapping the critical path from risk assessment to safe disposal.

G Start Pre-Operation: Risk Assessment PPE Don PPE: Butyl/Nitrile Gloves, N95 Start->PPE Handle Chemical Transfer (Closed System) PPE->Handle Spill Spill Occurs? Handle->Spill Contain Containment (Damp Vermiculite) Spill->Contain Yes Success Safe Synthesis Completed Spill->Success No Decon Decontamination (Alkaline Wash) Contain->Decon Dispose Hazardous Waste Incineration Decon->Dispose

Workflow for the safe handling, transfer, and spill containment of fluorinated aryl triazoles.

Sources

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